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  • Product: 3-Bromo-6-(methylthio)pyridazine
  • CAS: 1159977-67-9

Core Science & Biosynthesis

Foundational

The Pyridazine Nucleus: A Privileged Scaffold in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The pyridazine ring, a six-membered aromatic heterocycle...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of pyridazine derivatives. We delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on the pyridazine core.

Introduction: The Enduring Appeal of the Pyridazine Core

Pyridazine and its derivatives, particularly pyridazinones, represent a critical class of heterocyclic compounds that have garnered significant attention in pharmaceutical and agrochemical research.[1] The presence of the two adjacent nitrogen atoms imparts a unique electronic distribution, influencing the molecule's polarity, hydrogen bonding capacity, and metabolic stability. These features make the pyridazine nucleus an attractive starting point for the design of molecules that can effectively interact with a wide range of biological targets.

The versatility of the pyridazine scaffold is evidenced by the diverse pharmacological activities exhibited by its derivatives, including:

  • Antimicrobial Activity: Against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

  • Anticancer Activity: Demonstrating cytotoxicity against various cancer cell lines through diverse mechanisms of action.

  • Anti-inflammatory Activity: Modulating key inflammatory pathways.

  • Antiviral Activity: Inhibiting the replication of various viruses, including HIV and influenza.

  • Cardiovascular Effects: Including antihypertensive and cardiotonic properties.

  • Central Nervous System (CNS) Activity: Exhibiting antidepressant and anticonvulsant effects.

This guide will explore these activities in detail, providing both the foundational knowledge and the practical methodologies required for advancing research in this exciting field.

Synthetic Strategies for Accessing the Pyridazine Core

The construction of the pyridazine ring system can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. A common and versatile approach involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives.

General Protocol: Synthesis of Pyridazinone Derivatives from β-Aroylpropionic Acids

This protocol outlines a robust two-step synthesis of 6-aryl-2,3,4,5-tetrahydropyridazin-3-ones, which are valuable intermediates for further functionalization.

Step 1: Synthesis of β-Aroylpropionic Acid via Friedel-Crafts Acylation

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend anhydrous aluminum chloride (0.10 M) in the appropriate aromatic hydrocarbon (e.g., benzene, 30 ml).

  • Reflux the mixture on a water bath under anhydrous conditions.

  • Add succinic anhydride (0.10 M) portion-wise with continuous stirring.

  • Continue heating and stirring for 4 hours.

  • After allowing the reaction to stand overnight at room temperature, pour the mixture into a beaker containing ice-cold 2.5% (v/v) hydrochloric acid.

  • Perform steam distillation to remove the excess aromatic hydrocarbon.

  • Concentrate the remaining aqueous solution by evaporation on a water bath to obtain the crude β-aroylpropionic acid.[2]

  • Recrystallize the crude product from a suitable solvent (e.g., water or ethanol).

Step 2: Cyclization with Hydrazine Hydrate to Form the Pyridazinone Ring

  • Dissolve the synthesized β-aroylpropionic acid (Step 1) in a suitable solvent such as ethanol.

  • Add an equimolar amount of hydrazine hydrate.

  • Reflux the reaction mixture for 3-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The pyridazinone product will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry.[3]

Synthesis Workflow Diagram

Synthesis_Workflow Aromatic_Hydrocarbon Aromatic Hydrocarbon Friedel_Crafts Friedel-Crafts Acylation Aromatic_Hydrocarbon->Friedel_Crafts Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Friedel_Crafts AlCl3 Anhydrous AlCl3 AlCl3->Friedel_Crafts Aroylpropionic_Acid β-Aroylpropionic Acid Friedel_Crafts->Aroylpropionic_Acid Cyclization Cyclization Aroylpropionic_Acid->Cyclization Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Cyclization Pyridazinone 6-Aryl-2,3,4,5-tetrahydropyridazin-3-one Cyclization->Pyridazinone

Caption: General workflow for the synthesis of pyridazinone derivatives.

Biological Activities and Evaluation Protocols

This section details the diverse biological activities of pyridazine derivatives and provides standardized protocols for their evaluation.

Antimicrobial Activity

Pyridazine derivatives have demonstrated significant potential as antimicrobial agents.[4] Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

3.1.1. Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Stock Solutions: Dissolve the synthesized pyridazine derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1000 µg/mL).

  • Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) into each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. The last well serves as a growth control (no compound).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-27°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[5]

3.1.2. Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity

  • Influence of Substituents: The presence of electron-withdrawing groups, such as halogens (e.g., chloro), on the aryl ring of pyridazinone derivatives often enhances antibacterial activity, particularly against Gram-negative bacteria.[4]

  • Role of Lipophilicity: Increasing the lipophilicity of the molecule can improve its ability to penetrate the bacterial cell membrane, leading to enhanced activity. However, an optimal balance is necessary, as excessive lipophilicity can lead to poor solubility.

  • Fused Ring Systems: The fusion of other heterocyclic rings, such as triazoles, to the pyridazine core has been shown to result in compounds with potent and broad-spectrum antimicrobial activity.[5]

Anticancer Activity

The anticancer potential of pyridazine derivatives is a major area of research.[6] These compounds can induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest.

3.2.1. Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyridazine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7][8]

3.2.2. Anticancer Mechanism: Induction of Apoptosis

Many pyridazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.

Apoptosis_Pathway cluster_0 Pyridazine Derivative cluster_1 Cellular Response Pyridazine Pyridazine Derivative Mitochondria Mitochondria Pyridazine->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified pathway of apoptosis induction by pyridazine derivatives.

3.2.3. Structure-Activity Relationship (SAR) Insights for Anticancer Activity

  • Aryl Substituents: The nature and position of substituents on the aryl rings attached to the pyridazine core significantly influence anticancer activity. For instance, the presence of certain groups can enhance interactions with specific enzyme active sites.[9]

  • Side Chain Modifications: The introduction of different side chains at various positions of the pyridazine ring can modulate the compound's solubility, cell permeability, and target-binding affinity.

  • Target Specificity: Specific structural features can direct the pyridazine derivative to inhibit particular kinases, such as VEGFR or EGFR, which are crucial for cancer cell proliferation and survival.[9][10]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Pyridazine derivatives have been shown to possess potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3]

3.3.1. Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

  • Enzyme and Substrate Preparation: Prepare solutions of purified human COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Compound Incubation: Incubate the enzymes with various concentrations of the pyridazine derivatives for a predetermined time at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a specific reaction time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity for each compound concentration and determine the IC50 values.[11]

3.3.2. In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model to assess the acute anti-inflammatory activity of a compound.

  • Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., indomethacin), and groups treated with different doses of the pyridazine derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[12]

3.3.3. Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway cluster_0 Inflammatory Stimulus cluster_1 Cellular Signaling cluster_2 Pyridazine Derivative Action Stimulus Inflammatory Stimulus (e.g., LPS) COX2 COX-2 Stimulus->COX2 Induces expression Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes synthesis Inflammation Inflammation Prostaglandins->Inflammation Pyridazine Pyridazine Derivative Pyridazine->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by pyridazine derivatives.

Antiviral Activity

The emergence of drug-resistant viral strains necessitates the development of new antiviral agents. Pyridazine derivatives have shown promise in this area, with activity against a range of viruses.

3.4.1. Experimental Protocol: Plaque Reduction Assay

This assay is considered the gold standard for measuring the inhibition of viral replication.

  • Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 24-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the pyridazine derivative and a semi-solid substance (e.g., carboxymethyl cellulose) to restrict virus spread.

  • Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.

  • Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.[13]

Data Presentation: Comparative Biological Activities

To facilitate the comparison of the biological activities of different pyridazine derivatives, the following tables summarize representative data from the literature.

Table 1: Antimicrobial Activity of Selected Pyridazinone Derivatives

CompoundTest OrganismMIC (µM)Reference
7 S. aureus (MRSA)7.8[14]
7 E. coli7.8[14]
13 A. baumannii3.74[14]
13 P. aeruginosa7.48[14]
3 S. aureus (MRSA)4.52[14]

Table 2: Anticancer Activity of Selected Pyridazine Derivatives

CompoundCell LineIC50 (µM)Reference
8 MCF-7 (Breast)>100[15]
4 MCF-7 (Breast)21.2[10]
13a HepG2 (Liver)15.6[15]
5 HepG2 (Liver)18.2[15]
10 HCT-116 (Colon)12.5[15]

Table 3: Anti-inflammatory Activity of Selected Pyridazinone Derivatives

CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3d 0.425>235[11]
3e 0.519>192[11]
4e 0.356>280[11]
Celecoxib 0.3030[11]

Pyridazine-Containing Drugs in the Clinic

The therapeutic potential of the pyridazine scaffold is underscored by the number of approved drugs that incorporate this heterocycle.

Table 4: Examples of Clinically Approved Drugs Containing a Pyridazine Moiety

Drug NameTherapeutic ClassMechanism of Action
Minaprine Atypical antidepressantMonoamine oxidase (MAO) inhibitor
Relugolix Gonadotropin-releasing hormone (GnRH) receptor antagonistTreatment of advanced prostate cancer
Deucravacitinib Tyrosine kinase 2 (TYK2) inhibitorTreatment of plaque psoriasis
Hydralazine AntihypertensiveVasodilator
Cadralazine AntihypertensiveVasodilator
Pipofezine AntidepressantTricyclic antidepressant

Conclusion and Future Perspectives

The pyridazine nucleus continues to be a highly fruitful scaffold for the discovery of new bioactive molecules. The diverse range of biological activities associated with its derivatives highlights the immense potential for further drug development. Future research in this area should focus on:

  • Rational Drug Design: Employing computational tools and a deeper understanding of SAR to design more potent and selective pyridazine derivatives.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

  • Development of Novel Synthetic Methodologies: Creating more efficient and environmentally friendly synthetic routes to access a wider diversity of pyridazine derivatives.

  • Clinical Translation: Advancing the most promising candidates through preclinical and clinical development to address unmet medical needs.

This in-depth technical guide has provided a comprehensive overview of the biological activities of pyridazine derivatives, from their synthesis to their evaluation and clinical relevance. It is our hope that this resource will inspire and facilitate further research into this remarkable class of heterocyclic compounds.

References

  • Al-Warhi, T., et al. (2021).
  • ChEMBL. (n.d.). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. Retrieved from [Link]

  • He, Z. X., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946.
  • Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-1996.
  • Abdel-Maksoud, M. S., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Drug Development Research, 85(2), e22173.
  • de Oliveira, R. S., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(10), 2005-2016.
  • Kelly, J. M., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(7), 1184-1200.
  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
  • ResearchGate. (n.d.). Some example of common drugs based on pyridazine rings. Retrieved from [Link]

  • Ali, M. M., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic & Medicinal Chemistry, 124, 118348.
  • ResearchGate. (n.d.). Synthetic route for preparation of pyridazinone derivatives (3–17). Retrieved from [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • PubMed. (n.d.). [Antimicrobial activity of new pyridazine derivatives]. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Retrieved from [Link]

  • Taylor & Francis Online. (2026).
  • PubMed. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-96.
  • MDPI. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6469.
  • Salama, I., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical & Pharmaceutical Bulletin, 65(1), 53-62.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
  • Gobouri, A. A. (2009). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 14(10), 4092-4103.
  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Der Pharma Chemica. (2026).
  • Semantic Scholar. (n.d.). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Antiviral activity evaluation of some pyrimidine derivatives using plaque reduction assay. Journal of Chemical and Pharmaceutical Research.
  • Scribd. (n.d.). Antitumor Activity of Pyridazin-3(2H)-ones. Retrieved from [Link]

  • PMC. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • Scirp.org. (n.d.).
  • MDPI. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7306.
  • Journal of Medicinal and Chemical Sciences. (2023). Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. Journal of Medicinal and Chemical Sciences.
  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • heteroletters.org. (2022). SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF POLYHYDROQUINOLINE, 4H-PYRAN, THIAZOLIDINEDIONE AND PYRIMIDO [4, 5-D] PYRIMIDINE COMPOUNDS. Heterocyclic Letters, 12(3), 553-562.
  • Quinney College of Natural Resources. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Antibacterial Activity of Heterocyclic Compounds.
  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.
  • PMC. (n.d.). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][6][16] thiadiazine derivatives.

  • PMC. (2023). Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. BMC Infectious Diseases, 23(1), 863.
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Sources

Exploratory

Physicochemical Profiling of 3-Bromo-6-(methylthio)pyridazine: A Comprehensive Guide to Solubility, Stability, and Experimental Methodologies

Target Audience: Researchers, Medicinal Chemists, and Analytical Scientists Content Type: In-Depth Technical Whitepaper Executive Summary & Structural Causality In modern drug discovery and agrochemical development, func...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Analytical Scientists Content Type: In-Depth Technical Whitepaper

Executive Summary & Structural Causality

In modern drug discovery and agrochemical development, functionalized heterocycles serve as critical building blocks. 3-Bromo-6-(methylthio)pyridazine (CAS: 1159977-67-9) is a highly versatile, bifunctional intermediate[1]. Its utility stems from the unique electronic environment of the 1,2-diazine (pyridazine) core, which is highly electron-deficient.

From a mechanistic perspective, the two substituents on this ring dictate both its synthetic utility and its physicochemical vulnerabilities:

  • The 3-Bromo Group: Provides a highly reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings). However, the C-Br bond introduces photolytic liability.

  • The 6-Methylthio Group: Acts as an electron-donating moiety that can be selectively oxidized to a sulfoxide or sulfone. Once oxidized, it becomes an excellent leaving group for nucleophilic aromatic substitution (SNAr). Conversely, this same oxidizable nature makes the parent compound susceptible to oxidative degradation during storage[2].

Quantitative Data Summary

To establish a baseline for experimental design, the fundamental physicochemical and predicted thermodynamic properties of the compound are summarized below.

Table 1: Physicochemical and Solubility Data

PropertyValue / DescriptionCausality / Impact on Development
CAS Number 1159977-67-9Unique identifier for procurement and safety tracking[1].
Molecular Formula C5H5BrN2SIndicates a highly halogenated, sulfur-containing heterocycle[2].
Monoisotopic Mass 203.93568 DaCritical for LC-MS identification of the parent peak[2].
Aqueous Solubility Low (< 0.1 mg/mL)Driven by the hydrophobic bromine and thioether groups.
Organic Solubility High (> 50 mg/mL in DMSO/DMF)Aprotic polar solvents readily solvate the polarizable diazine core.

Solubility Profile & Thermodynamics

The solubility of 3-Bromo-6-(methylthio)pyridazine is heavily influenced by its lack of hydrogen-bond donors and the presence of lipophilic halogens. While it dissolves readily in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), its aqueous solubility is notoriously poor.

Self-Validating Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

To accurately determine the solubility profile without confounding variables, a self-validating shake-flask methodology must be employed. This protocol includes a mass-balance check to ensure the compound does not degrade during the incubation period.

Step-by-Step Methodology:

  • Compound Dispensing: Accurately weigh 5.0 mg of 3-Bromo-6-(methylthio)pyridazine into a 2 mL amber glass HPLC vial. Causality: Amber glass is mandatory to prevent UV-induced photolytic cleavage of the C-Br bond during the assay.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer or organic medium).

  • Incubation & Agitation: Seal the vial and agitate at 800 rpm at a constant 25°C for 24 hours. Causality: Thermodynamic equilibrium requires sufficient time for the solid-liquid interface to stabilize.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid.

  • Supernatant Extraction & Dilution: Carefully extract 100 µL of the supernatant and dilute with the mobile phase to fall within the linear dynamic range of the detector.

  • HPLC-UV Quantification: Inject the sample into an HPLC system (UV detection at ~254 nm).

  • Validation (Mass Balance): Evaluate the chromatogram for secondary peaks. Causality: If degradation peaks are present, the apparent solubility is artificially inflated by the dissolution of degradants. The assay must be invalidated and run at a lower temperature or shorter duration.

SolubilityWorkflow A Compound Dispensing (API / Intermediate) B Solvent Addition (Aqueous vs. Organic) A->B C Incubation & Agitation (24h at 25°C, 800 rpm) B->C D Phase Separation (Centrifugation) C->D E Supernatant Extraction D->E F HPLC-UV Quantification E->F G LogS Calculation & Mass Balance F->G

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Stability Profile & Degradation Kinetics

Understanding the degradation pathways of 3-Bromo-6-(methylthio)pyridazine is critical for establishing proper storage conditions and formulating downstream assays. The molecule possesses three primary vulnerabilities:

  • Oxidative Stress (High Liability): The thioether (-S-CH3) is highly susceptible to oxidation. Exposure to atmospheric oxygen over prolonged periods, or reactive oxygen species (ROS), will rapidly convert the thioether to a sulfoxide (-S(=O)CH3), and subsequently to a sulfone (-SO2CH3).

  • Photolytic Cleavage (Moderate Liability): The carbon-bromine (C-Br) bond can undergo homolytic cleavage when exposed to intense UV light, leading to dehalogenated pyridazine species.

  • Alkaline Hydrolysis (Low Liability): While the pyridazine ring itself is robust, extreme high-pH environments can facilitate the nucleophilic displacement of the methylthio group by hydroxide ions, yielding 6-hydroxypyridazine derivatives.

DegradationPathways Parent 3-Bromo-6-(methylthio)pyridazine Oxidation Oxidative Stress (H2O2 / O2) Parent->Oxidation Hydrolysis Alkaline Hydrolysis (High pH) Parent->Hydrolysis Photolysis Photolytic Cleavage (UV/Vis) Parent->Photolysis Sulfoxide Sulfoxide Derivative Oxidation->Sulfoxide Hydroxyl 6-Hydroxypyridazine Hydrolysis->Hydroxyl Dehalogenation Dehalogenated Product Photolysis->Dehalogenation Sulfone Sulfone Derivative Sulfoxide->Sulfone

Caption: Primary chemical degradation pathways of 3-Bromo-6-(methylthio)pyridazine.

Self-Validating Experimental Protocol: Forced Degradation Study

To map these kinetic vulnerabilities, a forced degradation (stress testing) study must be executed. The goal of a self-validating stress test is to achieve 10% to 20% degradation . Causality: Degradation below 10% risks analytical noise overshadowing true degradant peaks. Degradation above 20% risks secondary and tertiary degradation events, which obscure the primary degradation kinetics and make mass balance calculations impossible.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of the compound in Acetonitrile (ACN).

  • Oxidative Stress: Mix 0.5 mL of stock with 0.5 mL of 3% H₂O₂. Incubate at room temperature for 2 hours.

  • Hydrolytic Stress (Acid/Base): Mix 0.5 mL of stock with 0.5 mL of 0.1N HCl (Acid) or 0.1N NaOH (Base). Incubate at 60°C for 24 hours.

  • Photolytic Stress: Expose a 1.0 mg/mL solution in a quartz cuvette to 1.2 million lux hours of UV/Vis light (ICH Q1B standard).

  • Quenching: Neutralize acid/base samples with equimolar counter-reagents. Quench oxidative samples with sodium bisulfite. Causality: Quenching halts the degradation instantly, ensuring the analytical snapshot represents the exact time of sampling.

  • LC-MS Analysis: Run samples via LC-MS to identify the mass shifts corresponding to sulfoxide (+16 Da), sulfone (+32 Da), or dehalogenation (-79 Da)[2].

Handling, Storage, and Best Practices

Given the stability profile outlined above, strict adherence to storage protocols is required to maintain the >98% purity typically required for synthetic applications[1].

  • Temperature: Store refrigerated at 2-8°C to slow ambient oxidative kinetics.

  • Atmosphere: Purge containers with an inert gas (Argon or Nitrogen) prior to sealing to displace atmospheric oxygen and moisture[3].

  • Light Protection: Store exclusively in opaque or amber-tinted containers to prevent photolytic dehalogenation.

References

  • PubChemLite. "1159977-67-9 (C5H5BrN2S) - Structural and Monoisotopic Data". Université du Luxembourg / PubChem. Verified URL:[Link]

  • ChemSrc. "CAS No. 1159977-67-9 Properties and Synthetic Routes". ChemSrc Database. Verified URL: [Link]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Synthetic Workflows for 3-Bromo-6-(methylthio)pyridazine

Executive Summary In modern medicinal chemistry, the pyridazine core is a privileged scaffold frequently deployed as a bioisostere for phenyl or pyridine rings to improve aqueous solubility, lower lipophilicity, and modu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyridazine core is a privileged scaffold frequently deployed as a bioisostere for phenyl or pyridine rings to improve aqueous solubility, lower lipophilicity, and modulate target binding affinity. 3-Bromo-6-(methylthio)pyridazine (CAS: 1159977-67-9) stands out as a highly versatile, bifunctional heterocyclic building block. This guide provides drug development professionals and synthetic chemists with an authoritative framework covering the physicochemical profile, toxicological causality, and self-validating synthetic methodologies associated with this compound.

Physicochemical Profile & Quantitative Data

Understanding the baseline metrics of 3-Bromo-6-(methylthio)pyridazine is critical for stoichiometric precision, analytical tracking, and safe storage. The following table summarizes its core quantitative properties[1][2].

PropertyValue / Description
Chemical Name 3-Bromo-6-(methylthio)pyridazine (or 3-bromo-6-methylsulfanylpyridazine)
CAS Registry Number 1159977-67-9
Molecular Formula C5H5BrN2S
Molecular Weight 205.08 g/mol
Monoisotopic Mass 203.93568 Da
Purity Standard ≥98% (Typical commercial grade)
Storage Temperature 2–8 °C (Sealed, dry environment)

Hazard Identification & Toxicological Causality

Safe handling requires understanding the mechanistic causality behind the compound's hazard codes. According to standardized safety data[3], 3-Bromo-6-(methylthio)pyridazine is classified under several GHS categories.

  • Acute Toxicity 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or inhaled[3].

    • Causality: The electrophilic nature of the bromopyridazine core allows it to react with biological nucleophiles (e.g., cellular proteins, glutathione) via irreversible covalent modification, leading to cellular toxicity.

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): Causes skin and serious eye irritation[3].

    • Causality: The compound can disrupt lipid bilayers and react directly with the mucosal membranes of the eyes and respiratory tract.

  • STOT SE 3 (H336): May cause drowsiness or dizziness[3].

    • Causality: The lipophilic methylthio group facilitates rapid blood-brain barrier penetration. The volatile nature of some thioether derivatives can lead to central nervous system (CNS) depression upon prolonged inhalation.

Safe Handling and Storage Protocols

To maintain scientific integrity and personnel safety, the following protocols must be strictly adhered to:

  • Storage Causality: The compound must be stored at 2–8 °C in a dry, inert atmosphere (e.g., Argon or Nitrogen)[2].

    • Why? Thioethers are susceptible to slow, spontaneous auto-oxidation in the presence of atmospheric oxygen and light, converting to the corresponding sulfoxide. This degrades the purity of the starting material and fundamentally alters its reactivity profile during cross-coupling.

  • PPE & Engineering Controls: Always handle within a certified Class II fume hood. Wear nitrile gloves (double-gloving is highly recommended due to dermal toxicity risks), safety goggles, and a standard laboratory coat.

Synthetic Utility: The Bifunctional Derivatization Strategy

The true synthetic value of 3-Bromo-6-(methylthio)pyridazine lies in its orthogonal reactivity. It serves as a linchpin for synthesizing complex 3,6-disubstituted pyridazines through a two-stage functionalization strategy.

  • C3 Position (The Bromo Group): This site is primed for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the pyridazine ring accelerates the oxidative addition of the Pd(0) catalyst into the C-Br bond.

  • C6 Position (The Methylthio Group): Acts as a masked leaving group. Following C3 derivatization, the thioether is oxidized (typically using mCPBA or H₂O₂) to a methylsulfonyl (–SO₂CH₃) group. This transforms the C6 position into a highly activated electrophilic center, perfect for Nucleophilic Aromatic Substitution (SNAr) with amines, alkoxides, or thiolates.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

The following methodology describes the C3-arylation of 3-Bromo-6-(methylthio)pyridazine. This protocol is designed as a self-validating system to ensure reproducibility and mechanistic integrity.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 3-Bromo-6-(methylthio)pyridazine (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand stabilizes the Pd intermediate and prevents catalyst deactivation, which is a common risk given the potentially coordinating thioether and pyridazine nitrogen atoms.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the mixture with Argon for 15 minutes.

    • Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via a reactive boronate complex. Degassing removes dissolved O₂, which would otherwise prematurely oxidize the active Pd(0) species to an inactive Pd(II) state.

  • Heating: Seal the flask and heat to 90 °C for 12 hours under a positive pressure of Argon.

  • Self-Validating Checkpoint: Sample the reaction mixture and analyze via LC-MS.

    • Validation Logic: Look for the complete disappearance of the starting material mass (m/z ~204.9 [M+H]⁺)[1]. The emergence of the product mass confirms successful oxidative addition and reductive elimination. If a mass corresponding to debromination (m/z ~127.0) is dominant, it indicates premature reductive elimination, requiring stricter degassing protocols or an alternative phosphine ligand.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates the logical progression of the bifunctional derivatization pathway.

G A 3-Bromo-6-(methylthio)pyridazine (Bifunctional Core) B C3: Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) A->B Boronic Acid, Pd(0) C 3-Aryl/Alkyl-6-(methylthio)pyridazine (Intermediate 1) B->C D C6: Thioether Oxidation (mCPBA or H2O2) C->D [O] E 3-Aryl/Alkyl-6-(methylsulfonyl)pyridazine (Activated Electrophile) D->E F C6: Nucleophilic Aromatic Substitution (SNAr) E->F NuH, Base G 3,6-Disubstituted Pyridazine (Final Target) F->G

Orthogonal bifunctional derivatization pathway of 3-Bromo-6-(methylthio)pyridazine.

References

  • PubChemLite - 1159977-67-9 (C5H5BrN2S) Structural & Mass Information. URL:[Link]

  • NextSDS - 3-bromo-6-(methylsulfanyl)pyridazine Chemical Substance Information & Hazard Classifications. URL:[Link]

Sources

Exploratory

Commercial Sourcing and Synthetic Utility of 3-Bromo-6-(methylthio)pyridazine in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-Bromo-6-(methylthio)pyridazine (CAS: 1159977-67-9)[1][2] Executive Summary: The Pyridazine Scaffold Advantage In modern med...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-Bromo-6-(methylthio)pyridazine (CAS: 1159977-67-9)[1][2]

Executive Summary: The Pyridazine Scaffold Advantage

In modern medicinal chemistry, the pyridazine ring is a privileged heterocyclic scaffold. Its high dipole moment, excellent aqueous solubility, and robust metabolic stability make it a superior alternative to traditional benzene or pyridine rings. Specifically, 3-Bromo-6-(methylthio)pyridazine (CAS: 1159977-67-9) serves as a highly versatile, bifunctional building block[2].

As a Senior Application Scientist, I approach this compound not just as a raw material, but as a programmable molecular chassis. The bromo group at the C3 position is primed for palladium-catalyzed cross-coupling (e.g., Suzuki, Stille, Buchwald-Hartwig), while the C6 methylthio group acts either as a lipophilic vector for target binding or as a masked leaving group that can be activated via oxidation for late-stage nucleophilic aromatic substitution (SNAr)[3][4].

Commercial Supply Chain & Sourcing Landscape

When scaling a hit-to-lead campaign, the reliability of your building block supply chain is as critical as the chemistry itself. 3-Bromo-6-(methylthio)pyridazine is commercially available through several specialized chemical vendors[1][5][6].

Supplier Evaluation Matrix
SupplierPurity StandardTypical ScaleLead TimeCatalog / Reference
ChemScene ≥98%mg to kg (Commercial)Stock / InquireCS-0653811[1]
BLDpharm (Dana Bioscience) ≥95% - 98%100mg to gStockBD297076[5]
Leyan ≥98%mg to gStock1724468[6]

The Causality of Purity: Why insist on ≥98% purity for this specific scaffold? The synthesis of halogenated methylthiopyridazines often leaves trace amounts of unreacted thiols or inorganic bromide salts. Free thiols are notorious for coordinating with and poisoning palladium catalysts (forming inactive Pd-thiolate dimers), which will drastically suppress the yield of your downstream Suzuki-Miyaura couplings. Furthermore, residual bromides can interfere with the stoichiometry of sensitive organometallic reagents.

Quality Control (QC) & Analytical Validation Protocol

Never assume the integrity of an incoming batch, especially for halogenated heterocycles prone to degradation or regioisomeric impurities. Implement the following self-validating QC workflow before committing the material to library synthesis.

Step-by-Step QC Methodology
  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Action: Run a standard gradient (e.g., 5-95% MeCN in H2O with 0.1% Formic Acid).

    • Validation: Look for the characteristic bromine isotopic pattern. You must observe a 1:1 doublet for the [M+H]+ ion at m/z 204.9 and 206.9[2].

    • Causality: This confirms the presence of the intact bromo group and rules out debrominated impurities ( [M+H]+ at 127.0), which would act as dead-end chain terminators in cross-coupling.

  • 1 H NMR (DMSO- d6​ ):

    • Action: Acquire a standard 1D proton spectrum.

    • Validation: Verify the singlet at ~2.6 ppm (integrating to 3H) for the −SCH3​ group, and two distinct ortho-coupled doublets (integrating to 1H each, J≈9 Hz) in the aromatic region (~7.5 - 8.0 ppm).

    • Causality: The coupling constant confirms the 3,6-substitution pattern, ensuring you do not have a 3,4- or 3,5-regioisomer which would alter the vector of your final drug molecule.

  • Karl Fischer Titration:

    • Action: Measure residual water content.

    • Validation: Must be <0.1%.

    • Causality: Trace water will rapidly protonate boronic acids (protodeboronation) during Suzuki couplings, leading to unreactive aryl species and failed reactions.

Synthetic Utility & Downstream Workflows

The true value of 3-Bromo-6-(methylthio)pyridazine lies in its orthogonal reactivity. Below is a validated, two-stage workflow for functionalizing both sides of the pyridazine ring.

Protocol 1: C3 Functionalization via Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at the C3 position.

  • Setup: In an oven-dried Schlenk flask, combine 3-Bromo-6-(methylthio)pyridazine (1.0 eq), your chosen Arylboronic acid (1.2 eq), and K2​CO3​ (2.5 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Causality: The biphasic system ensures solubility of both the organic starting materials and the inorganic base.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). Causality: The large bite angle of the dppf ligand accelerates the reductive elimination step, which is notoriously slow for electron-deficient pyridazines.

  • Reaction: Heat at 90°C under N2​ for 4-6 hours. Monitor by LC-MS until the starting material is consumed.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol 2: C6 Functionalization via Oxidation and SNAr

Objective: Convert the inert methylthio group into an active leaving group for amine substitution.

  • Oxidation: Dissolve the intermediate from Protocol 1 in DCM. Add mCPBA (2.2 eq) at 0°C. Stir for 2 hours. Causality: Oxidation to the methylsulfonyl ( −SO2​CH3​ ) group drastically lowers the LUMO of the pyridazine ring, making the C6 position highly electrophilic.

  • SNAr: Isolate the sulfone intermediate. Dissolve in NMP, add a secondary amine (e.g., morpholine, 2.0 eq) and DIPEA (3.0 eq). Heat to 100°C for 12 hours.

  • Isolation: Crash out the product in water, filter, and purify to yield the final 3,6-disubstituted pyridazine scaffold.

SyntheticWorkflow A 3-Bromo-6-(methylthio)pyridazine (Starting Material) B Suzuki Coupling (Pd cat, Ar-B(OH)2) A->B Step 1 C 3-Aryl-6-(methylthio)pyridazine (Intermediate 1) B->C D Oxidation (mCPBA) C->D Step 2 E 3-Aryl-6-(methylsulfonyl)pyridazine (Intermediate 2) D->E F SNAr (Amine, Base) E->F Step 3 G Final Drug Scaffold (3-Aryl-6-amino-pyridazine) F->G

Caption: Stepwise orthogonal functionalization of 3-Bromo-6-(methylthio)pyridazine via cross-coupling and SNAr.

Target Applications in Medicinal Chemistry

Pyridazines are highly prized in oncology and immunology for their ability to act as potent kinase hinge binders. The two adjacent nitrogen atoms in the pyridazine ring are excellent hydrogen bond acceptors, allowing them to interact specifically with the backbone NH groups of the kinase hinge region[3][4].

Case Studies in Drug Design
  • Mps1 (TTK) Kinase Inhibitors: Imidazo[1,2-b]pyridazine derivatives (synthesized using methylthiopyridazine precursors) have been developed as selective Monopolar spindle 1 (Mps1) inhibitors. These compounds exhibit remarkable antiproliferative activity in cancer cells by disrupting the spindle assembly checkpoint[3].

  • TYK2 Pseudokinase Inhibitors: In the treatment of autoimmune diseases, pyridazine-3-carboxamide skeletons are used to selectively bind the pseudokinase (JH2) domain of Tyrosine kinase 2 (TYK2). This allosteric inhibition blocks downstream STAT phosphorylation without off-target JAK1-3 toxicity[4].

KinasePathway Signal Extracellular Cytokine (e.g., IL-23) Receptor Cytokine Receptor Signal->Receptor Kinase TYK2 / JAK Kinase (Active State) Receptor->Kinase Activation STAT STAT Phosphorylation Kinase->STAT Phosphorylates Inhibitor Pyridazine-based Inhibitor (Hinge Binder) Inhibitor->Kinase Allosteric/ATP-competitive Block Transcription Gene Transcription (Autoimmune Response) STAT->Transcription

Caption: Mechanism of action for pyridazine-derived kinase inhibitors blocking downstream STAT signaling.

References

  • PubChemLite / LCSB. "1159977-67-9 (C5H5BrN2S) - Structural Information and Monoisotopic Mass." University of Luxembourg. Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity." ACS Publications. Available at: [Link]

  • PubMed Central (PMC). "Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases." National Institutes of Health. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis Guide: 3-Bromo-6-(methylthio)pyridazine in Medicinal Chemistry

Chemical Profile & Scaffold Rationale In modern medicinal chemistry, the strategic selection of heterocyclic core scaffolds is paramount. 3-Bromo-6-(methylthio)pyridazine (CAS: 1159977-67-9) has emerged as a highly versa...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Scaffold Rationale

In modern medicinal chemistry, the strategic selection of heterocyclic core scaffolds is paramount. 3-Bromo-6-(methylthio)pyridazine (CAS: 1159977-67-9) has emerged as a highly versatile, "privileged" building block[1].

Compared to pyrimidines and pyrazines, pyridazines usually exhibit higher crystallinities, lower lipophilicity (logP), and possess a strong dipole moment. These physicochemical properties often enhance the stability of the drug in the active pocket by acting as superior hydrogen bond acceptors with receptor proteins[2].

The true power of 3-bromo-6-(methylthio)pyridazine lies in its orthogonal reactivity [3]. The molecule features two distinct functional handles:

  • C3-Bromine: Highly electron-deficient due to the adjacent diazine nitrogens, making it exceptionally primed for oxidative addition in Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • C6-Methylthio (-SMe): Acts as a masked electrophile. It remains inert during C3-functionalization but can be subsequently activated either by oxidation to a highly labile sulfone (for SNAr) or via thiophilic metal-mediated Liebeskind-Srogl cross-coupling[4].

Mechanistic Logic: The Orthogonal Advantage

The workflow below illustrates the divergent synthetic pathways available to researchers once the C3 position has been functionalized.

Orthogonal_Reactivity SM 3-Bromo-6-(methylthio)pyridazine (Core Scaffold) Step1 Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) SM->Step1 C3-Br Reactivity Int1 3-Aryl/Amino-6-(methylthio)pyridazine (Intermediate) Step1->Int1 Step2A Oxidation (mCPBA) -> Sulfone Int1->Step2A Pathway A (Oxidation) Step2B Liebeskind-Srogl Coupling (Pd/Cu) Int1->Step2B Pathway B (Direct) Int2A 3-Aryl-6-(methylsulfonyl)pyridazine (Activated Electrophile) Step2A->Int2A Final 3,6-Disubstituted Pyridazine (Target Drug Scaffold) Step2B->Final C6-SMe Cross-Coupling Step3A SNAr with Nucleophile (Amines/Alkoxides) Int2A->Step3A C6-SO2Me SNAr Step3A->Final

Fig 1. Orthogonal functionalization logic for 3-bromo-6-(methylthio)pyridazine.

Quantitative Strategy Matrix

When planning the functionalization of the C6 position, chemists must choose between the Oxidation/SNAr route and the Liebeskind-Srogl route. The table below summarizes the quantitative parameters and operational trade-offs for each strategy.

StrategyReagents / Catalyst SystemTypical YieldsFunctional Group ToleranceLeaving Group Ability
Direct Liebeskind-Srogl Pd(PPh3)4, CuTC, Ar-B(OH)260–85%High (Avoids strong nucleophiles/bases)Moderate (Requires Cu/Ag activation)
Sulfone SNAr mCPBA (2.5 eq); then Nu-H, DIPEA75–95%Moderate (Sensitive to strong oxidants)Excellent (-SO2Me is highly labile)
Sulfoxide SNAr mCPBA (1.0 eq); then Nu-H, DIPEA70–90%Moderate Good (-SOMe is moderately labile)

Validated Experimental Protocols

Protocol A: Regioselective C3 Suzuki-Miyaura Coupling

This protocol establishes the first point of diversity on the pyridazine core while leaving the thioether intact.

  • Reagents: 3-Bromo-6-(methylthio)pyridazine (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.5 eq).

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v), degassed.

  • Procedure:

    • Charge a Schlenk flask with the pyridazine core, arylboronic acid, and K2CO3.

    • Evacuate and backfill with N2 (3 cycles).

    • Add degassed solvent mixture, followed by Pd(dppf)Cl2.

    • Heat to 80 °C for 4–6 hours under vigorous stirring.

    • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

  • Causality & Expert Insight: The bidentate ligand dppf is deliberately selected over monodentate phosphines to enforce a rigid coordination sphere around Palladium. This prevents competitive, unwanted oxidative addition into the C-SMe bond, ensuring strict regioselectivity for the C3-Br bond[3]. The biphasic solvent system ensures optimal solvation of both the organic electrophile and the inorganic base.

  • Self-Validating System: Prior to workup, analyze the crude mixture via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 204.9 and 206.9 [M+H]+ due to the 79Br and 81Br isotopes[1]. Successful coupling is confirmed by the complete disappearance of this doublet and the emergence of a singular product mass peak.

Protocol B: C6-Activation via Sulfone Oxidation

To enable nucleophilic attack at the C6 position, the methylthio group must be converted into a superior leaving group.

  • Reagents: 3-Aryl-6-(methylthio)pyridazine (1.0 eq), mCPBA (77% purity, 2.5 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve the thioether intermediate in DCM and cool to 0 °C.

    • Add mCPBA portion-wise to control the exothermic reaction.

    • Warm to room temperature and stir for 2 hours.

    • Quench with saturated aqueous Na2S2O3 to destroy excess oxidant, followed by saturated NaHCO3 washes to remove m-chlorobenzoic acid.

  • Causality & Expert Insight: Using exactly 2.5 equivalents of mCPBA ensures complete conversion to the sulfone (-SO2Me). Using less risks generating a difficult-to-separate mixture of sulfoxide (-SOMe) and sulfone.

  • Self-Validating System: TLC monitoring (EtOAc/Hexane) will show a highly polar intermediate (sulfoxide) forming within 15 minutes, which slowly converts to a slightly less polar, final sulfone spot.

Protocol C: Direct C6-Functionalization via Liebeskind-Srogl Coupling

For substrates that cannot tolerate the oxidative conditions of Protocol B, the Liebeskind-Srogl coupling allows direct C-C bond formation from the thioether[4].

Liebeskind_Srogl Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + Ar-SMe TransMet Transmetalation (Cu-mediated) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim + R-B(OH)2 / CuTC RedElim->Pd0 Product Release

Fig 2. Catalytic cycle of the Liebeskind-Srogl cross-coupling reaction.

  • Reagents: 3-Aryl-6-(methylthio)pyridazine (1.0 eq), Arylboronic acid (1.5 eq), Pd(PPh3)4 (0.05 eq), CuTC (Copper(I) thiophene-2-carboxylate) (2.0 eq).

  • Solvent: Tetrahydrofuran (THF), anhydrous and degassed.

  • Procedure:

    • In a glovebox or under strict Schlenk conditions, combine all solid reagents.

    • Add degassed THF.

    • Stir at 50–60 °C for 12 hours.

    • Filter the crude mixture through a pad of Celite to remove copper salts, washing with EtOAc.

  • Causality & Expert Insight: This reaction bypasses the need for basic conditions, making it ideal for late-stage functionalization of base-sensitive substrates. The addition of CuTC is non-negotiable; the thiophilic Cu(I) coordinates to the sulfur atom, polarizing the C-S bond to facilitate Pd insertion. Simultaneously, the carboxylate ligand activates the boronic acid for transmetalation, acting as an internal base[5].

  • Self-Validating System: The reaction mixture will change from a pale yellow to a dark, heterogeneous suspension as the coupling proceeds and insoluble Cu(SMe) byproducts precipitate. LC-MS will confirm the loss of the -SMe mass (-47 Da) and the addition of the aryl group.

Sources

Application

Application Notes and Protocols for 3-Bromo-6-(methylthio)pyridazine in Synthetic Chemistry

Introduction: Unveiling the Synthetic Potential of a Versatile Pyridazine Building Block The pyridazine moiety is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of pharmacologically...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Pyridazine Building Block

The pyridazine moiety is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties, stemming from the two adjacent nitrogen atoms, contribute to its ability to modulate the biological activity and pharmacokinetic profiles of drug candidates.[2] Among the various substituted pyridazines, 3-Bromo-6-(methylthio)pyridazine has emerged as a particularly valuable and versatile building block for synthetic chemists. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the synthetic utility of this reagent.

The strategic placement of a bromine atom and a methylthio group on the pyridazine ring offers orthogonal reactivity, enabling selective functionalization at either the C3 or C6 position. The electron-deficient nature of the pyridazine ring activates it for nucleophilic substitution, while the bromo group serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions.[3][4] This dual reactivity allows for the sequential and controlled introduction of diverse molecular fragments, making it an ideal starting material for the construction of complex molecular architectures. This guide will delve into the key synthetic transformations of 3-Bromo-6-(methylthio)pyridazine, providing detailed, field-proven protocols and explaining the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 90756-33-3N/A
Molecular Formula C5H5BrN2SN/A
Molecular Weight 205.08 g/mol N/A
Appearance Off-white to yellow solidN/A
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.N/A

Safety Precautions:

3-Bromo-6-(methylthio)pyridazine should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[6] Avoid inhalation of dust and contact with skin and eyes.[5] In case of contact, rinse the affected area thoroughly with water.[6] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[5]

Key Synthetic Transformations and Protocols

The synthetic utility of 3-Bromo-6-(methylthio)pyridazine is primarily centered around two key types of reactions: palladium-catalyzed cross-coupling at the C3 position and nucleophilic aromatic substitution (SNAr) at the C6 position, often after oxidation of the methylthio group.

Palladium-Catalyzed Cross-Coupling Reactions at the C3 Position

The bromine atom at the C3 position is readily susceptible to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[3][7][8]

Conceptual Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow Start 3-Bromo-6-(methylthio)pyridazine + Arylboronic Acid Reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., DME/H2O) Start->Reaction Reaction Setup Workup Aqueous Workup & Extraction Reaction->Workup Reaction Quench Purification Column Chromatography Workup->Purification Crude Product Product 3-Aryl-6-(methylthio)pyridazine Purification->Product Purified Product

A generalized experimental workflow for the Suzuki coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 3-Bromo-6-(methylthio)pyridazine with phenylboronic acid.

Materials:

  • 3-Bromo-6-(methylthio)pyridazine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sodium carbonate (Na2CO3)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-6-(methylthio)pyridazine (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,2-dimethoxyethane (DME) (8 mL) and degassed water (2 mL) to the flask.

  • To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-phenyl-6-(methylthio)pyridazine.

Expected Outcome and Troubleshooting:

Coupling PartnerExpected ProductRepresentative Yield Range
Phenylboronic acid3-Phenyl-6-(methylthio)pyridazine70-90%
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-6-(methylthio)pyridazine65-85%
Thiophen-2-ylboronic acid3-(Thiophen-2-yl)-6-(methylthio)pyridazine60-80%[3]

Troubleshooting Tips:

  • Low or No Conversion: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. The palladium catalyst may need to be freshly prepared or purchased from a reliable source.

  • Formation of Side Products: Homocoupling of the boronic acid can sometimes be observed. Using a slight excess of the boronic acid can help to drive the desired cross-coupling reaction to completion.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The methylthio group at the C6 position can be oxidized to a more reactive methylsulfonyl group, which is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[9] This two-step sequence allows for the introduction of a wide range of nucleophiles, such as amines and alkoxides, at the C6 position.

Reaction Scheme for SNAr:

SNAr_Scheme StartingMaterial 3-Bromo-6-(methylthio)pyridazine Oxidation Oxidation (e.g., m-CPBA) StartingMaterial->Oxidation Intermediate 3-Bromo-6-(methylsulfonyl)pyridazine Oxidation->Intermediate SNAr Nucleophilic Substitution (e.g., R-NH2, Base) Intermediate->SNAr Product 3-Bromo-6-(amino)pyridazine Derivative SNAr->Product

Synthetic route for C6 functionalization via oxidation and SNAr.

Detailed Protocol: Oxidation and Subsequent Amination

This protocol outlines the oxidation of the methylthio group followed by a nucleophilic substitution with morpholine.

Part A: Oxidation to the Sulfone

Materials:

  • 3-Bromo-6-(methylthio)pyridazine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 3-Bromo-6-(methylthio)pyridazine (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium thiosulfate solution (10 mL).

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-Bromo-6-(methylsulfonyl)pyridazine, which can often be used in the next step without further purification.

Part B: Nucleophilic Aromatic Substitution with Morpholine

Materials:

  • 3-Bromo-6-(methylsulfonyl)pyridazine (from Part A)

  • Morpholine

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

Procedure:

  • To a round-bottom flask containing 3-Bromo-6-(methylsulfonyl)pyridazine (1.0 mmol), add potassium carbonate (2.0 mmol) and dimethyl sulfoxide (DMSO) (5 mL).

  • Add morpholine (1.5 mmol) to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-(6-bromopyridazin-3-yl)morpholine.

Applications in Drug Discovery and Materials Science

The ability to selectively and sequentially functionalize the 3- and 6-positions of the pyridazine ring makes 3-Bromo-6-(methylthio)pyridazine a highly sought-after building block in drug discovery. The resulting substituted pyridazines have been incorporated into a variety of biologically active molecules, including kinase inhibitors, and agents targeting protein-protein interactions.[1] Furthermore, the electronic properties of these substituted pyridazines make them promising candidates for applications in materials science, such as in the development of novel organic light-emitting diodes (OLEDs) and other electronic materials.[3]

Conclusion

3-Bromo-6-(methylthio)pyridazine is a versatile and powerful synthetic building block that provides access to a wide range of functionalized pyridazine derivatives. Its orthogonal reactivity allows for selective modifications at the C3 and C6 positions through well-established palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. The detailed protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers in academia and industry, enabling the efficient synthesis of novel compounds for applications in drug discovery, materials science, and beyond.

References

  • Gomes, P. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(10), 2465. [Link]

  • Deau, E., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 7936-7947. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Finlay, M. R. V., et al. (2019). Discovery of a Thiadiazole–Pyridazine-Based Allosteric Glutaminase 1 Inhibitor Series That Demonstrates Oral Bioavailability and Activity in Tumor Xenograft Models. Journal of Medicinal Chemistry, 62(13), 6148-6169. [Link]

  • Akzo Nobel. (n.d.). Safety Data Sheet. [Link]

  • Arora, M., & Rudresh, H. M. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Journal of Pharmaceutical Sciences and Bioscientific Research, 11(4), 101-108. [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of pyridazines. [Link]

  • PubChem. (n.d.). 3-Bromo-6-methoxypyridazine. [Link]

  • SpectraBase. (n.d.). 3-BROMO-6-METHYLPYRIDAZINE. [Link]

  • Taylor & Francis Group. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. [Link]

  • The University of Brighton. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. [Link]

  • NextSDS. (n.d.). 3-bromo-6-methanesulfonylpyridazine. [Link]

Sources

Method

Developing kinase inhibitors with 3-Bromo-6-(methylthio)pyridazine

Application Note: Harnessing 3-Bromo-6-(methylthio)pyridazine for the Development of Targeted Kinase Inhibitors Scaffold Mechanics and Rationale In modern medicinal chemistry, 3-Bromo-6-(methylthio)pyridazine serves as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Harnessing 3-Bromo-6-(methylthio)pyridazine for the Development of Targeted Kinase Inhibitors

Scaffold Mechanics and Rationale

In modern medicinal chemistry, 3-Bromo-6-(methylthio)pyridazine serves as a highly privileged, bifunctional building block for the discovery of novel small-molecule kinase inhibitors. Its utility stems from three distinct structural features that allow for modular, orthogonal functionalization:

  • The Pyridazine Core (Hinge Binder): The adjacent nitrogen atoms in the pyridazine ring act as potent hydrogen-bond acceptors. When docked into the ATP-binding pocket of kinases (such as VEGFR2 or RET), these nitrogens form critical hydrogen bonds with the backbone NH of hinge region residues (e.g., Cys919 in VEGFR2)[1].

  • C3-Bromo Group (Hydrophobic Probe): The bromo substituent is highly reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows for the rapid introduction of aryl or heteroaryl groups that project into the hydrophobic pocket or gatekeeper region, a critical factor for dictating kinase selectivity[2].

  • C6-Methylthio Group (Solvent Channel Vector): The methylthio (-SMe) group is relatively inert during initial cross-coupling, acting as a robust protecting group. Upon oxidation to a sulfone (-SO₂Me), it becomes an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr)[3]. This enables late-stage diversification with various amines to target the solvent-exposed channel, optimizing both potency and pharmacokinetic properties (e.g., aqueous solubility).

Signaling Pathway Context

Aberrant kinase signaling, such as the hyperactivation of VEGFR2 or RET, drives tumor angiogenesis and cellular proliferation[2]. By utilizing the pyridazine scaffold to anchor the molecule in the hinge region, researchers can effectively outcompete ATP and halt downstream signaling cascades (PI3K/AKT/MAPK).

Pathway Ligand Growth Factor (e.g., VEGF / GDNF) Kinase Receptor Tyrosine Kinase (VEGFR2 / RET) Ligand->Kinase Activates Cascade Downstream Signaling (PI3K / AKT / MAPK) Kinase->Cascade Phosphorylates Inhibitor Pyridazine-Based Kinase Inhibitor Inhibitor->Kinase Blocks ATP Pocket Disease Tumor Proliferation & Angiogenesis Cascade->Disease Promotes

Mechanism of action for pyridazine-based inhibitors blocking RTK signaling pathways.

Synthetic Strategy & Workflow

The development of a kinase inhibitor library using this scaffold relies on orthogonal reactivity. The workflow is designed to be modular, allowing for the independent optimization of the hinge-binding, hydrophobic, and solvent-exposed regions.

Workflow Scaffold Starting Scaffold 3-Bromo-6-(methylthio)pyridazine Suzuki Step 1: Suzuki Coupling (C3-Aryl Addition) Scaffold->Suzuki Oxidation Step 2: Oxidation (Thioether to Sulfone) Suzuki->Oxidation SNAr Step 3: SNAr Reaction (Amine Displacement) Oxidation->SNAr

Three-step modular synthetic workflow for derivatizing the pyridazine scaffold.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system , incorporating specific LC-MS analytical checkpoints to verify the causality of the chemical transformations.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Introduce the hydrophobic binding moiety at the C3 position. Causality: We utilize Pd(dppf)Cl₂ as the catalyst because its bulky bidentate ligand framework prevents catalyst deactivation and facilitates the reductive elimination step. A biphasic 1,4-dioxane/water system is employed to simultaneously dissolve the organic scaffold and the inorganic base (K₂CO₃), which is essential for forming the reactive boronate "ate" complex.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 3-Bromo-6-(methylthio)pyridazine (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v, 10 mL).

  • Degassing: Purge the reaction mixture with dry N₂ gas for 10 minutes to remove dissolved oxygen, preventing catalyst oxidation.

  • Reaction: Heat the mixture to 90°C under N₂ for 4–6 hours.

  • Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (M+H = 205/207, distinct 1:1 Br isotope pattern) is consumed, replaced by the coupled product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Oxidation of the C6-Methylthio Group

Objective: Convert the inert thioether into a highly electrophilic sulfone leaving group. Causality: Oxidation with m-CPBA (meta-Chloroperoxybenzoic acid) is performed strictly at 0°C to room temperature. This controlled temperature prevents the unwanted N-oxidation of the pyridazine core while ensuring complete conversion past the sulfoxide intermediate to the desired sulfone[4].

Step-by-Step Procedure:

  • Preparation: Dissolve the C3-substituted 6-(methylthio)pyridazine intermediate (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Oxidant Addition: Slowly add m-CPBA (77% purity, 2.5 equiv, 2.5 mmol) in small portions over 15 minutes to control the exothermic reaction.

  • Reaction: Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Validation (LC-MS): Monitor the reaction. The mass should shift from [M+H] to [M+H+32] (addition of two oxygen atoms). An intermediate mass of [M+H+16] indicates incomplete oxidation (sulfoxide).

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to destroy excess peroxide. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 15 mL) to remove the m-chlorobenzoic acid byproduct. Dry over Na₂SO₄ and concentrate. The crude sulfone is typically pure enough for the next step.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Objective: Introduce a solubilizing amine group to target the solvent channel. Causality: The highly electron-withdrawing -SO₂Me group stabilizes the Meisenheimer complex intermediate during nucleophilic attack, making it an excellent leaving group[3]. Aliphatic amines react readily, while less nucleophilic aromatic amines require higher temperatures and stronger bases.

Step-by-Step Procedure:

  • Preparation: Dissolve the C6-sulfone intermediate (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Nucleophile Addition: Add the desired amine (e.g., morpholine or N-methylpiperazine) (3.0 equiv, 1.5 mmol). If an amine hydrochloride salt is used, add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Reaction: Heat the mixture to 80°C for 2–4 hours.

  • Validation (LC-MS): Monitor for the disappearance of the sulfone mass and the appearance of the product mass. The displacement of the -SO₂Me group results in a predictable mass shift.

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, concentrate, and purify via preparative HPLC.

Quantitative Data: SNAr Optimization

The efficiency of the SNAr reaction (Protocol C) heavily depends on the nucleophilicity of the amine and the solvent system used. Table 1 summarizes the optimization parameters for displacing the C6-sulfone.

Table 1: Optimization of C6-Sulfone Displacement via SNAr

EntryAmine NucleophileSolventBaseTemp (°C)Time (h)Isolated Yield (%)
1MorpholineDMFNone80285%
2N-MethylpiperazineDMFNone80282%
3CyclopentylamineNMPDIPEA100476%
4Aniline (Aromatic)NMPNaH1201245%
5Aniline (Aromatic)DMFDIPEA12024<10% (Incomplete)

Analysis: Highly nucleophilic aliphatic secondary amines (Entries 1-2) proceed smoothly in DMF without exogenous base. Primary aliphatic amines (Entry 3) require slightly elevated temperatures. Aromatic amines (Entries 4-5), due to the delocalization of their lone pair, are poor nucleophiles and require strong deprotonation (NaH) and high-boiling solvents (NMP) to achieve moderate yields.

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in pyridazine cross-coupling experiments

Welcome to the Technical Support Center for Pyridazine Cross-Coupling . As a privileged, electron-deficient scaffold in medicinal chemistry and materials science, the pyridazine ring offers unique pharmacological propert...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridazine Cross-Coupling . As a privileged, electron-deficient scaffold in medicinal chemistry and materials science, the pyridazine ring offers unique pharmacological properties. However, its high electron deficiency and the presence of two adjacent nitrogen atoms create a perfect storm for side reactions during palladium-catalyzed cross-couplings (such as the Suzuki-Miyaura reaction)[1].

This guide is designed for research scientists and drug development professionals. It moves beyond generic troubleshooting by explaining the thermodynamic and kinetic causalities behind reaction failures, providing self-validating protocols, and offering targeted solutions for regioselectivity, homocoupling, hydrodehalogenation, and catalyst poisoning.

Diagnostic Workflow for Pyridazine Couplings

Before adjusting your stoichiometry or abandoning a substrate, use the diagnostic logic tree below to identify the mechanistic root cause of your specific side reaction.

DiagnosticTree Start Reaction Failure in Pyridazine Coupling Issue1 Multiple Isomers (Regio-issues) Start->Issue1 Issue2 High Boronic Acid Consumption Start->Issue2 Issue3 Dehalogenated Starting Material Start->Issue3 Issue4 Incomplete Conversion (Stalled) Start->Issue4 Sol1 Switch Ligand (e.g., DPPF to Q-Phos) Issue1->Sol1 Sol2 Degass Solvents & Slow Addition Issue2->Sol2 Sol3 Avoid Alkoxide Bases Increase Temp Issue3->Sol3 Sol4 Use Bulky NHC/Phosphine to Prevent N-Chelation Issue4->Sol4

Diagnostic workflow for troubleshooting common pyridazine cross-coupling side reactions.

Module 1: Controlling Regioselectivity in Polyhalogenated Pyridazines

The Issue: When subjecting dihalopyridazines (e.g., 3,5-dichloropyridazine) to cross-coupling, users frequently observe a frustrating statistical mixture of C3-coupled, C5-coupled, and bis-coupled products.

The Causality: Regioselectivity is dictated by the rate of oxidative addition. The pyridazine ring is highly electron-deficient, making the carbon-halogen bond adjacent to the nitrogen (C3 or C6) highly electrophilic. Under standard conditions, Pd(0) will rapidly insert into the C3-Cl bond (Substrate-Controlled Selectivity)[2]. However, the nitrogen atom also presents a steric and coordinating hurdle. By employing highly bulky ligands, the steric repulsion between the ligand and the pyridazine nitrogen overrides the electronic bias, forcing the palladium to insert at the less hindered C4 or C5 position (Catalyst-Controlled Selectivity)[2][3].

Table 1: Catalyst-Controlled Site-Selectivity Switching in 3,5-Dichloropyridazine [2][3]

Catalyst / Ligand SystemMajor ProductSelectivity RatioMechanistic Causality
Pd(dppf)Cl₂ C3-coupled> 90:10Substrate-Controlled: Oxidative addition occurs at the most electrophilic, N-adjacent carbon.
Pd(OAc)₂ / Q-Phos C5-coupled> 85:15Catalyst-Controlled: Extreme steric bulk of Q-Phos directs Pd away from the hindered C3 position.
Pd(PEPPSI)(IPr) C4/C5-coupled> 10:1Catalyst-Controlled: Bulky N-heterocyclic carbene (NHC) enforces distal coupling[4].
Self-Validating Protocol: C5-Selective Suzuki Coupling of 3,5-Dichloropyridazine

This protocol utilizes Q-Phos to invert the natural selectivity of the pyridazine ring[2][3].

  • Preparation: In an argon-filled glovebox, charge a Schlenk flask with 3,5-dichloropyridazine (1.0 equiv), arylboronic acid (1.1 equiv), Pd(OAc)₂ (5 mol%), Q-Phos (10 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add degassed Toluene/H₂O (10:1 v/v). Causality: The biphasic system dissolves the inorganic base while keeping the organic reactants in the non-polar phase, accelerating transmetalation without hydrolyzing the halopyridazine.

  • Reaction: Heat to 80 °C for 12 hours under vigorous stirring (1000 rpm).

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture. The disappearance of the starting material should correlate with the appearance of a single major UV-active spot. If two closely eluting spots appear, regioselectivity has degraded (likely due to ligand oxidation; ensure strict anaerobiosis).

  • Validation Checkpoint 2 (GC-MS): Analyze the crude mixture. The desired mono-coupled product will display a distinct M+2 isotope peak at ~33% intensity of the molecular ion, confirming the retention of the unreacted chlorine atom.

Module 2: Suppressing Homocoupling and Hydrodehalogenation

The Issue: You recover significant amounts of symmetrical biaryl (homocoupling of the boronic acid), bipyridazine (homocoupling of the electrophile), or des-halogenated pyridazine, resulting in poor yields of the desired cross-coupled product[1].

The Causality:

  • Homocoupling: Driven by the presence of trace oxygen, which oxidizes Pd(0) to Pd(II), initiating a secondary catalytic cycle where two equivalents of boronic acid transmetalate onto the same Pd center[1]. It also occurs if oxidative addition is sluggish, leaving the catalyst vulnerable to base-mediated homocoupling.

  • Hydrodehalogenation: Occurs when transmetalation is too slow. The intermediate Pd(II)-aryl complex undergoes β -hydride elimination from alkoxide bases (e.g., ethoxide, isopropoxide) or aliphatic amine ligands. This forms a Pd-hydride species that reductively eliminates to yield the reduced (des-halogenated) pyridazine.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Halopyridazine) Pd0->OxAdd Fast Homo O2-Mediated Homocoupling Pd0->Homo O2 present Poison N-N Chelation (Catalyst Poisoning) Pd0->Poison Unhindered Ligand TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base Dehal Beta-Hydride Elim. (Hydrodehalogenation) OxAdd->Dehal Protic Base/Solvent RedElim Reductive Elimination (Desired Product) TransMet->RedElim Product RedElim->Pd0

Catalytic cycle showing the divergence into homocoupling, dehalogenation, and catalyst poisoning.

Self-Validating Protocol: Anaerobic Slow-Addition to Suppress Homocoupling

To prevent boronic acid homocoupling, we must keep its steady-state concentration low relative to the oxidative addition complex.

  • Preparation: Charge the reaction vessel with halopyridazine (1.0 equiv), Pd catalyst (2-5 mol%), and K₂CO₃ (2.0 equiv) in anhydrous, degassed THF.

  • Syringe Pump Setup: Dissolve the arylboronic acid (1.2 equiv) in degassed THF. Load into a gas-tight syringe.

  • Slow Addition: Heat the main vessel to 65 °C. Add the boronic acid solution via syringe pump over 4 hours. Causality: By starving the reaction of the boronic acid, you prevent two molecules from occupying the Pd center simultaneously, effectively shutting down the homocoupling pathway.

  • Validation Checkpoint (LC-MS): Sample the reaction at t=2h. Extract the ion chromatogram for the mass of the homocoupled biaryl ( 2×Mboronic​−2B(OH)2​ ). If this peak exceeds 5% relative to the product, halt the reaction, re-degas your solvents (sparge with Argon for 30 mins), and ensure your system is completely sealed against ambient oxygen.

Module 3: Overcoming Catalyst Poisoning by Pyridazine Nitrogens

The Issue: The reaction stalls at 10-20% conversion. Adding more catalyst causes the solution to turn black (Pd black precipitation), but conversion does not improve.

The Causality: The pyridazine ring contains two adjacent nitrogen atoms that act as powerful σ -donors. They can form stable, off-cycle chelate complexes with the palladium center, effectively sequestering and deactivating the catalyst[1]. This is particularly severe when using simple, unhindered ligands like PPh₃.

The Solution: Transition to highly sterically hindered, strongly coordinating ligands. N-heterocyclic carbenes (NHCs) like the PEPPSI-IPr precatalyst are highly effective[4][5]. The massive steric bulk of the IPr ligand physically prevents the pyridazine nitrogens from coordinating to the palladium center, keeping the catalyst in the active cycle. Furthermore, the strong σ -donating capability of the NHC accelerates the difficult reductive elimination step.

Frequently Asked Questions (FAQs)

Q: Why does my reaction turn black immediately upon adding the halopyridazine? A: A rapid transition to black indicates the precipitation of "Pd black" (inactive elemental palladium). This usually means your ligand has dissociated or oxidized, leaving the bare Pd(0) to aggregate. In pyridazine chemistry, this is often triggered by the pyridazine nitrogens stripping the palladium from a weakly bound ligand. Switch to a bidentate ligand (like dppf) or a strongly bound NHC to stabilize the Pd species.

Q: Can I use protic solvents (like ethanol) for pyridazine Suzuki couplings? A: It is highly risky. While ethanol is a classic Suzuki solvent, the electron-deficient nature of pyridazines slows down transmetalation. This gives the intermediate Pd(II) complex ample time to undergo β -hydride elimination with the ethanol solvent, leading to massive hydrodehalogenation[6]. Stick to aprotic solvents (THF, Toluene, Dioxane) with aqueous inorganic bases.

Q: Does the halogen matter? Should I use chloropyridazines or bromopyridazines? A: While bromides are traditionally more reactive in cross-couplings, chloropyridazines are highly activated due to the electron-deficient ring[7][8]. In fact, 3-chloropyridazines often undergo oxidative addition faster than unactivated bromobenzenes. Chlorides are also significantly cheaper and more stable, making them the preferred starting material for scaling up.

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-6-(methylthio)pyridazine

Welcome to the technical support resource for 3-Bromo-6-(methylthio)pyridazine. As a key intermediate in pharmaceutical and agrochemical research, achieving high purity of this compound is critical for the success of sub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-Bromo-6-(methylthio)pyridazine. As a key intermediate in pharmaceutical and agrochemical research, achieving high purity of this compound is critical for the success of subsequent synthetic steps and biological assays. This guide, structured in a question-and-answer format, addresses common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of 3-Bromo-6-(methylthio)pyridazine that are relevant to its purification?

Understanding the physical properties is the first step in designing a robust purification strategy. While specific data for this exact molecule can be limited, we can infer properties from closely related analogs like 3-bromo-6-methoxypyridazine. Generally, substituted bromopyridazines are solid at room temperature.[1] The presence of the methylthio group adds a degree of lipophilicity. Successful purification relies on exploiting differences in polarity and solubility between the desired product and any impurities.

Q2: What are the most common impurities I should expect in my crude 3-Bromo-6-(methylthio)pyridazine?

Impurities are typically byproducts of the synthetic route used. Pyridazine rings are often formed via condensation reactions or functional group interconversions.[2] Common impurities may include:

  • Starting Materials: Unreacted precursors, such as a corresponding hydroxypyridazine or dichloropyridazine.

  • Reaction Byproducts: These can include regioisomers (if the synthesis is not perfectly selective) or products of side-reactions like hydrolysis or oxidation of the methylthio group.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium from cross-coupling reactions) or excess reagents (e.g., brominating agents like POBr3) can contaminate the crude product.[3]

  • Solvent Adducts: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO).

Q3: What are the primary methods for purifying 3-Bromo-6-(methylthio)pyridazine?

The two most effective and widely used methods for purifying substituted pyridazines are silica gel column chromatography and recrystallization.[4][5]

  • Silica Gel Column Chromatography is excellent for separating compounds with different polarities. It is often the method of choice for removing closely related structural isomers and baseline impurities.[6][7]

  • Recrystallization is a highly effective technique for removing small amounts of impurities from a solid product, provided a suitable solvent system can be found. It is particularly good for increasing the purity of an already relatively clean product and can be more scalable than chromatography.[8][9]

Troubleshooting and In-Depth Guides

Q4: My crude product is a dark, oily residue. How should I proceed with purification?

An oily or dark-colored crude product often indicates the presence of polymeric byproducts or residual high-boiling solvents.

Recommended Workflow:

  • Initial Analysis (TLC): First, run a Thin-Layer Chromatography (TLC) plate using a solvent system like 1:1 heptane/ethyl acetate to visualize the components.[6] This will confirm if the desired product is present and give an idea of the impurity profile.

  • Aqueous Work-up: If not already performed, dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash it sequentially with water and brine.[4][5] This step is crucial for removing inorganic salts and water-soluble impurities. Dry the organic layer over an anhydrous drying agent like Na2SO4 or MgSO4.[5][6]

  • Adsorption onto Silica: After drying and filtering, concentrate the solution under reduced pressure. To prepare for chromatography, adsorb the crude oil onto a small amount of silica gel. This is done by dissolving the oil in a minimal amount of a volatile solvent (like dichloromethane), adding silica gel, and then evaporating the solvent to get a dry, free-flowing powder. This "dry loading" technique typically results in better separation on the column compared to loading the oil directly.

  • Column Chromatography: Purify the material using a silica gel column. The solid support allows for a more controlled application to the column, preventing streaking and improving resolution.[6]

Q5: I'm struggling to get good separation with column chromatography. What can I do?

Poor separation can be frustrating. The cause is often an improperly selected solvent system or issues with the stationary phase.

Troubleshooting Steps:

  • Optimize the Eluent System: The goal is to find a solvent system where the desired product has an Rf value of ~0.3 on TLC.

    • If the product does not move from the baseline (Rf=0), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).

    • If the product runs with the solvent front (Rf=1), the eluent is too polar. Increase the proportion of the non-polar solvent (e.g., heptane or hexane).

  • Consider a Different Solvent System: If a simple heptane/ethyl acetate system fails, try alternatives. For heterocyclic compounds, gradients involving dichloromethane/methanol or diethyl ether/pentane can sometimes provide different selectivity.[10]

  • Check for Acidity: Amines and other basic heterocycles can streak on silica gel. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can neutralize acidic sites on the silica and lead to sharper bands.

Table 1: Recommended Starting Solvent Systems for Chromatography

Solvent SystemRatio (v/v)Typical ApplicationSource
Heptane / Ethyl Acetate1:1General purpose for pyridazines of moderate polarity.[6]
Diethyl Ether / Pentane1:4 (20%)For less polar compounds or when different selectivity is needed.[10]
Dichloromethane / Methanol99:1 to 95:5For more polar pyridazine derivatives.N/A
Heptane / Ethyl Acetate + 1% TriethylamineGradientTo improve peak shape for basic compounds.N/A
Q6: How do I choose the right solvent system for recrystallization?

The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Protocol for Solvent Screening:

  • Place a small amount of your crude material (20-30 mg) into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidates will require a significant amount of solvent. Solvents that dissolve the compound immediately at room temperature are unsuitable.

  • Take the tubes with undissolved solid and heat them gently (e.g., in a warm water bath). If the solid dissolves completely upon heating, it is a promising solvent.

  • Allow the heated, clear solutions to cool slowly to room temperature, and then in an ice bath. The formation of well-defined crystals indicates a good solvent.

  • For this class of compound, solvents like ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexane are excellent starting points.[9] A patent for a related pyridazine derivative specifies a mixed solvent system of n-hexane and ethyl acetate for recrystallization.[9]

dot

G start Crude Product Obtained check_physical Assess Physical State (Solid vs. Oil) start->check_physical is_solid Is it a solid? check_physical->is_solid is_oil Oily Residue is_solid->is_oil No recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Purify by Column Chromatography is_oil->chromatography check_purity Check Purity (TLC, NMR, MP) recrystallize->check_purity chromatography->check_purity pure_product Pure Product check_purity->pure_product Purity >98% needs_more Impure check_purity->needs_more Purity <98% needs_more->recrystallize From Chromatography (if solid) needs_more->chromatography From Recrystallization

Caption: Decision workflow for purifying 3-Bromo-6-(methylthio)pyridazine.

Q7: My yield is very low after purification. What are the common causes of product loss?

Low recovery can happen during several stages of the purification process.

Potential Causes and Solutions:

  • Incomplete Extraction: During the aqueous work-up, ensure you perform multiple extractions (e.g., 3 x 50 mL) with the organic solvent to fully recover your product from the aqueous layer.[5]

  • Loss on the Column: Highly polar compounds can sometimes irreversibly bind to silica gel. If your product is polar, consider using a less active stationary phase like alumina or deactivating the silica gel with triethylamine. Also, ensure you are not using an excessively large column; a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

  • Improper Recrystallization:

    • Using too much solvent: This is the most common mistake. It will keep your product dissolved even at low temperatures. If this happens, try to evaporate some of the solvent and cool the solution again.

    • Cooling too quickly: Rapid cooling can cause the product to "crash out" as an amorphous solid or oil, trapping impurities. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[8]

  • Product Instability: While pyridazines are generally stable, the methylthio group could be susceptible to oxidation. Avoid unnecessarily prolonged heating or exposure to strong oxidizing conditions.

By systematically addressing these common issues, researchers can significantly improve the purity and yield of their 3-Bromo-6-(methylthio)pyridazine, ensuring the quality of this vital chemical intermediate for its downstream applications.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.
  • ChemicalBook. (2026, January 13). Pyridazine, 3-bromo- (9CI) | 88491-61-6.
  • Schnell, S. D., González, J. A., Sklyaruk, J., Linden, A., & Gademann, K. (2021). Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. The Journal of Organic Chemistry, 86(16), 12008-12023. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • (2003, July 14). Pyridazine Derivatives. Journal of Heterocyclic Chemistry.
  • PubChem. (n.d.). 3-Bromo-6-methoxypyridazine.
  • Ghaffari, M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • Zeni, G., et al. (2008). A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters. Retrieved from [Link]

  • Austin, J. (n.d.). Pyridazine. Slide Deck.
  • Schnell, S. D., González, J. A., Sklyaruk, J., Linden, A., & Gademann, K. (2021). Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. Organic Chemistry Portal.
  • ACS Publications. (2021, August 3). Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321592B - A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.

Sources

Troubleshooting

Technical Support Center: Scaling Up 3-Bromo-6-(methylthio)pyridazine Reactions

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and logistical challenges of scaling 3-bromo-6-(methylthio)pyridazine (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and logistical challenges of scaling 3-bromo-6-(methylthio)pyridazine (CAS: 1159977-67-9) from bench-top discovery to multi-kilogram production.

This scaffold is a highly versatile building block in medicinal chemistry. However, its dual-functional nature—combining a highly reactive C-Br bond with a coordinating methylthio ether—introduces unique challenges during transition-metal catalysis and downstream purification.

Reactivity Profile & Mechanistic Overview

Understanding the orthogonal reactivity of this molecule is the first step to a successful scale-up campaign. The C3-bromo position undergoes rapid oxidative addition with Palladium, making it the primary site for cross-coupling. The C6-methylthio position is generally stable under standard Suzuki/Negishi conditions but can act as a weak catalyst poison or be leveraged later for Nucleophilic Aromatic Substitution (SNAr) upon oxidation.

Reactivity SM 3-Bromo-6-(methylthio)pyridazine Core Scaffold C3 C3 Position (Bromo) Pd-Catalyzed Cross-Coupling (Suzuki, Negishi) SM->C3 Primary Reactivity (High oxidative addition rate) C6 C6 Position (Methylthio) Oxidation -> SNAr or Liebeskind-Srogl SM->C6 Secondary Reactivity (Requires activation)

Caption: Orthogonal reactivity map of 3-bromo-6-(methylthio)pyridazine.

Troubleshooting & FAQs

Q1: During the Suzuki-Miyaura cross-coupling at the C3 position, I am observing significant levels of a des-bromo impurity and unreacted boronic acid. How do I fix this? Causality & Solution: This is a classic kinetic issue where protodeboronation of your boronic acid outcompetes the cross-coupling cycle. The methylthio group at C6 weakly coordinates to the palladium center, slightly retarding the transmetalation step. If the reaction is run at high temperatures (>80 °C) with a slow-reacting electrophile, the boronic acid degrades before it can couple . Action: Lower the reaction temperature to 60–70 °C and switch to a more active precatalyst (e.g., PEPPSI-IPr or Pd(dppf)Cl₂). Additionally, use a biphasic solvent system like 2-MeTHF/H₂O with a phase-transfer catalyst (e.g., TBAB) to accelerate transmetalation across the phase boundary without requiring excessive heat .

Q2: We are moving from 10 g to 1 kg scale and can no longer use column chromatography. What is the most reliable method for Palladium scavenging? Causality & Solution: Palladium black and soluble Pd-phosphine complexes notoriously co-crystallize with thioether-containing products due to the high affinity of sulfur for transition metals. Action: Implement an aqueous L-cysteine or sodium bisulfite (NaHSO₃) wash at elevated temperatures (85 °C) prior to crystallization. The thiol/sulfite outcompetes the product's methylthio group for Pd coordination, pulling the metal into the aqueous waste stream. This routinely reduces Pd levels from >5,000 ppm to <10 ppm .

Q3: I want to functionalize the C6 position after my C3 cross-coupling. Should I use a Liebeskind-Srogl coupling or an SNAr approach? Causality & Solution: While Liebeskind-Srogl couplings (using CuTC and Pd) work directly on the methylthio ether, they are difficult to scale due to stoichiometric copper waste and complex exotherms. Action: For scale-up, it is highly recommended to oxidize the methylthio group to a sulfone (using Oxone or mCPBA under controlled dosing). The resulting 6-sulfonylpyridazine is highly electrophilic and undergoes clean, rapid SNAr with amines or alkoxides, generating sulfur dioxide and a sulfinate salt as easily removable byproducts .

Quantitative Data Comparison

To justify process changes during scale-up, review the empirical data below regarding solvent selection and Palladium removal strategies.

Table 1: Solvent Selection for Pyridazine Scale-Up

Solvent SystemB.P. (°C)Phase SeparationScalabilityMechanistic Notes
1,4-Dioxane / H₂O 101Poor (Miscible)LowToxic; requires energy-intensive distillation to remove.
Toluene / H₂O 110ExcellentModeratePoor solubility for polar pyridazine intermediates.
2-MeTHF / H₂O 80ExcellentHighGreen solvent; distinct phase boundary accelerates workup.
2-BuOH / H₂O 89-90GoodHighAzeotropic; excellent for high-temp pressure vessels .

Table 2: Quantitative Comparison of Palladium Scavenging Strategies

ScavengerLoadingTemp (°C)Initial Pd (ppm)Final Pd (ppm)Yield Recovery
None (Direct Cryst.) N/A258,5004,20092%
Silica-Thiol (Si-SH) 20 wt%608,50015085%
Aq. NaHSO₃ (20%) 5.0 equiv608,5009588%
Aq. L-Cysteine 0.1 equiv858,500< 10 91%

Standardized Scale-Up Protocols

Protocol A: Scalable Suzuki-Miyaura Coupling at C3 (1 kg scale)

This protocol is a self-validating system. The use of a biphasic mixture ensures that inorganic byproducts partition away from the API immediately upon cooling.

  • Reactor Preparation: Purge a 20 L jacketed reactor with N₂.

  • Charge Reagents: Add 3-bromo-6-(methylthio)pyridazine (1.0 kg, 1.0 equiv), aryl boronic acid (1.1 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.01 equiv, 1 mol%).

  • Solvent Addition: Charge degassed 2-MeTHF (8.0 L) and degassed H₂O (2.0 L).

  • Reaction Execution: Heat the biphasic mixture to an internal temperature of 65 °C.

  • In-Process Control (IPC): Stir for 4 hours. Sample the organic layer for HPLC analysis. The reaction is self-validating when the starting material is <1.0% Area.

  • Phase Separation: Cool to 40 °C. Stop agitation and allow phases to settle for 30 minutes. Drain and discard the lower aqueous layer (contains >90% of the boron waste and inorganic salts).

Protocol B: Palladium Scavenging & Crystallization

This methodology exploits the thermodynamic stability of Pd-thiolate bonds to strip Palladium from the coordinating pyridazine scaffold.

  • Scavenger Addition: To the retained 2-MeTHF organic layer (at 40 °C), add an aqueous solution of L-cysteine (0.1 equiv dissolved in 2.0 L H₂O).

  • Thermal Extraction: Heat the vigorously biphasic mixture to 85 °C (reflux) for 2 hours. Visual cue: The aqueous layer will turn dark brown/black as Palladium is extracted from the organic phase.

  • Phase Separation: Cool to 50 °C. Drain and discard the dark aqueous layer. Wash the organic layer once more with H₂O (2.0 L).

  • Crystallization: Concentrate the organic layer under vacuum to ~3 volumes. Slowly add heptane (5.0 L) over 1 hour at 50 °C.

  • Isolation: Ramp-cool the reactor to 5 °C over 4 hours. Filter the resulting slurry, wash with cold heptane, and dry under vacuum to yield the coupled product with <10 ppm Pd , .

Process Workflow Diagram

Workflow Rxn 1. Suzuki-Miyaura Coupling (2-MeTHF/H2O, Pd cat., Base, 65°C) Phase 2. Phase Separation (Discard Aqueous Layer) Rxn->Phase Reaction Complete Scavenge 3. Pd Scavenging (Aq. L-Cysteine, 85°C) Phase->Scavenge Organic Phase Cryst 4. Controlled Cooling (Crystallization via Heptane anti-solvent) Scavenge->Cryst Stir 2h, Separate Isol 5. Filtration & Wash (High Purity, <10 ppm Pd) Cryst->Isol Filter

Caption: Scalable downstream processing workflow for Pd-catalyzed couplings.

References

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development (2025).[Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development (2019).[Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development (2008).[Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. Ludwig-Maximilians-University Munich / ResearchGate (2023).[Link]

Optimization

Preventing decomposition of 3-Bromo-6-(methylthio)pyridazine during synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction 3-Bromo-6-(methylthio)pyridazine is a valuable building block in medicinal chemistry and materials science. However, its synthesis can...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-(methylthio)pyridazine is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be hampered by decomposition, leading to reduced yields and complex purification challenges. This technical support center is designed to provide you with the expertise and practical guidance to overcome these obstacles. By understanding the underlying chemical principles and implementing the robust protocols outlined here, you can achieve a more efficient and reliable synthesis.

Troubleshooting Guide: Preventing Decomposition

This section addresses specific issues you may encounter during the synthesis of 3-Bromo-6-(methylthio)pyridazine, providing explanations for the observed problems and actionable solutions.

Question 1: My reaction mixture is turning dark, and I'm observing multiple spots on my TLC. What's causing this decomposition?

A dark reaction mixture and multiple TLC spots are classic indicators of decomposition. Several factors could be at play, primarily related to the stability of the pyridazine ring and its substituents under your reaction conditions.

Possible Causes and Solutions:

  • Overheating: Pyridazine derivatives can be thermally sensitive. High temperatures can promote side reactions, including dehalogenation and polymerization.

    • Solution: Carefully control the reaction temperature. If the reaction is exothermic, use an ice bath to maintain the desired temperature. Consider running the reaction at a lower temperature for a longer duration.

  • Strongly Basic Conditions: While a base is often necessary for the nucleophilic substitution of a precursor like 3,6-dibromopyridazine with sodium thiomethoxide, excessively strong bases or high concentrations can lead to decomposition of the pyridazine ring.[1]

    • Solution: Use a milder base, such as potassium carbonate or sodium bicarbonate, if the reaction allows. Alternatively, use a stoichiometric amount of a stronger base like sodium hydride with careful, slow addition at low temperatures.

  • Oxidation of the Methylthio Group: The methylthio (-SMe) group is susceptible to oxidation, especially in the presence of air (oxygen) and certain reagents, which can lead to the formation of sulfoxide and sulfone byproducts.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Ensure your solvents are degassed before use.

Question 2: My final product is contaminated with a significant amount of a debrominated byproduct. How can I prevent this?

The presence of 3-(methylthio)pyridazine as a byproduct indicates that dehalogenation is occurring. The carbon-bromine bond on the pyridazine ring can be labile under certain conditions.[2][3]

Possible Causes and Solutions:

  • Reductive Environment: Certain reagents or intermediates in your reaction may be acting as reducing agents, leading to the cleavage of the C-Br bond. This is a known issue with aryl halides, and the reactivity can be influenced by the electronic nature of the heterocyclic ring.[2]

    • Solution: Avoid using reagents that can act as hydride donors. If a reduction is necessary elsewhere in the molecule, protect the bromo-pyridazine moiety or choose a more selective reducing agent.

  • High Temperatures: As mentioned, elevated temperatures can promote hydrodehalogenation, especially if there are sources of hydrogen in the reaction mixture (e.g., certain solvents or reagents).[2]

    • Solution: Maintain the lowest effective temperature for the reaction.

  • Catalyst Choice in Cross-Coupling Reactions: If you are using 3-Bromo-6-(methylthio)pyridazine in a subsequent cross-coupling reaction (e.g., Suzuki, Sonogashira), the choice of palladium catalyst and ligands is crucial. Some catalyst systems can promote hydrodehalogenation as a side reaction.[2]

    • Solution: Screen different palladium precursors and phosphine ligands. Sometimes, a less reactive catalyst or a specific ligand can favor the desired coupling over reduction.

Question 3: I'm observing the formation of a byproduct with a higher molecular weight, suggesting dimerization or oligomerization. What is the likely cause?

The formation of higher molecular weight species is often due to unwanted side reactions involving the reactive sites on your starting materials or product.

Possible Causes and Solutions:

  • Reaction with Starting Material: If the nucleophilic substitution reaction is not driven to completion, the product, 3-Bromo-6-(methylthio)pyridazine, could potentially react with the remaining sodium thiomethoxide, leading to the formation of 3,6-bis(methylthio)pyridazine.

    • Solution: Ensure the stoichiometry of your reagents is correct. Adding the nucleophile slowly and monitoring the reaction progress by TLC or LC-MS can help to minimize this.

  • Radical Reactions: Under certain conditions (e.g., exposure to light or the presence of radical initiators), radical-mediated polymerization could occur.

    • Solution: Protect your reaction from light by wrapping the flask in aluminum foil. Ensure your reagents are free from peroxides, which can act as radical initiators.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, stability, and synthesis of 3-Bromo-6-(methylthio)pyridazine.

Q1: What is the typical synthetic route for 3-Bromo-6-(methylthio)pyridazine, and what are the critical steps?

A common synthetic approach starts from 3,6-dichloropyridazine or 3,6-dibromopyridazine. The key step is a nucleophilic aromatic substitution (SNAr) reaction with a sulfur nucleophile, typically sodium thiomethoxide (NaSMe).

Experimental Protocol: Synthesis of 3-Bromo-6-(methylthio)pyridazine from 3,6-Dibromopyridazine

  • Preparation of Sodium Thiomethoxide: In a three-necked flask under an inert atmosphere (N2 or Ar), dissolve sodium hydride (1.1 equivalents) in anhydrous THF or DMF at 0 °C.

  • Slowly add methanethiol (1.05 equivalents) to the suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Nucleophilic Substitution: Dissolve 3,6-dibromopyridazine (1.0 equivalent) in anhydrous THF or DMF.

  • Slowly add the solution of 3,6-dibromopyridazine to the pre-formed sodium thiomethoxide at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Q2: What are the optimal storage conditions for 3-Bromo-6-(methylthio)pyridazine?

To ensure the long-term stability of 3-Bromo-6-(methylthio)pyridazine, it should be stored in a cool, dark, and dry place. A recommended storage temperature is 2-8 °C.[4] The container should be tightly sealed to prevent exposure to moisture and air, which could lead to hydrolysis or oxidation.

Q3: Are there any incompatible reagents to avoid when working with 3-Bromo-6-(methylthio)pyridazine?

Yes, care should be taken to avoid certain classes of reagents:

  • Strong Oxidizing Agents: These can oxidize the methylthio group to the corresponding sulfoxide or sulfone.

  • Strong Reducing Agents: These can cause dehalogenation of the bromo group.

  • Strong Bases: As discussed, strong bases can promote decomposition of the pyridazine ring.

  • Certain Nucleophiles: Be mindful of the reactivity of the bromo group towards other nucleophiles if you are performing a multi-step synthesis.

Q4: How can I effectively monitor the progress of my reaction to prevent decomposition?

Regular monitoring is key to a successful synthesis.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product and any byproducts. The appearance of new, undesired spots can be an early indication of decomposition.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can provide information on the molecular weights of the components in your reaction mixture, helping to identify potential decomposition products.

Data Summary

ParameterRecommendationRationale
Reaction Temperature 0 °C to room temperatureMinimizes thermal decomposition and dehalogenation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the methylthio group.
Base Stoichiometric amount of a suitable base (e.g., NaH, K2CO3)Avoids decomposition of the pyridazine ring caused by excess strong base.
Monitoring TLC, LC-MSAllows for timely intervention if decomposition is observed.
Storage 2-8 °C, dark, dryEnsures long-term stability of the final product.[4]

Visualizing the Process

Diagram 1: Key Steps in the Synthesis of 3-Bromo-6-(methylthio)pyridazine

Synthesis Workflow cluster_0 Preparation of Nucleophile cluster_1 Nucleophilic Substitution cluster_2 Workup and Purification NaH Sodium Hydride NaSMe Sodium Thiomethoxide NaH->NaSMe MeSH Methanethiol MeSH->NaSMe Reaction Reaction at 0 °C to RT NaSMe->Reaction Dibromopyridazine 3,6-Dibromopyridazine Dibromopyridazine->Reaction Product 3-Bromo-6-(methylthio)pyridazine Reaction->Product Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct Decomposition Troubleshooting cluster_causes Potential Causes cluster_solutions Preventative Measures Decomposition Signs of Decomposition (Dark color, multiple TLC spots) Overheating High Temperature Decomposition->Overheating StrongBase Strong Base Decomposition->StrongBase Oxidation Oxidation of -SMe Decomposition->Oxidation Reduction Reductive Conditions Decomposition->Reduction TempControl Control Temperature Overheating->TempControl MildBase Use Milder/Stoichiometric Base StrongBase->MildBase InertAtmosphere Inert Atmosphere (N2/Ar) Oxidation->InertAtmosphere AvoidReductants Avoid Reductive Reagents Reduction->AvoidReductants

Caption: A decision-making diagram for troubleshooting decomposition.

References

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]

  • Nakagome, T. (1963). SYNTHESIS OF PYRIDAZINE DERIVATIVES. VIII. N-OXIDATION OF 3,4DIMETHYLPYRIDAZINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11(6), 721-725. [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Gomtsyan, A. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7020. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of pyridazines. [Link]

  • Product Class 8: Pyridazines. Science of Synthesis. [Link]

  • SpectraBase. (2025). 3-BROMO-6-METHYLPYRIDAZINE. [Link]

  • Oda, H., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Royal Society of Chemistry. [Link]

  • Wang, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Omega, 7(8), 6999-7008. [Link]

  • Nucleophilic Substitution Reactions. SlidePlayer. [Link]

  • Wikipedia. (2024). Dehalogenation. [Link]

  • Heinisch, G., & Mitterhauser, M. (1993). SYNTHESES AND REACTIONS OF PYRIDAZINE DERIVATIVES XX' STUDIES ON THE RADICAL METHYLATION OF THE 1.2-DIAZINE SYSTEM. Scientia Pharmaceutica, 61(1), 15-22. [Link]

  • Pyridazines. Part III. Reaction of di- and tri-chlorodialkylaminopyridazines with nucleophiles. R Discovery. [Link]

  • Hobbs, W. J. (2022). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • PubChem. (n.d.). 3-Bromo-6-methoxypyridazine. [Link]

  • Organic Chemistry Portal. (2021). Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. [Link]

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. [Link]

  • NextSDS. (n.d.). 3-BroMo-6-(broMoMethyl)pyridazine — Chemical Substance Information. [Link]

  • a sca old for the synthesis of highly functionalised heterocycles. Durham E-Theses. [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. [Link]

  • A Dynamic Loop in Halohydrin Dehalogenase HheG Regulates Activity and Enantioselectivity in Epoxide Ring Opening. PMC. [Link]

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Reference Data & Comparative Studies

Validation

Comparing biological activity of substituted pyridazines

Bioisosteric Replacement Strategies: A Comparative Guide to the Biological Activity of Substituted Pyridazines As a Senior Application Scientist, I frequently evaluate pharmacophore replacements to optimize both the pote...

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Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Replacement Strategies: A Comparative Guide to the Biological Activity of Substituted Pyridazines

As a Senior Application Scientist, I frequently evaluate pharmacophore replacements to optimize both the potency and the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds. The pyridazine ring (1,2-diazine) has emerged as a privileged scaffold in medicinal chemistry. Characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity, substituted pyridazines are increasingly deployed as highly effective bioisosteres for traditional phenyl rings or homologous azines (1[1]).

This guide objectively compares the biological performance of substituted pyridazines against standard clinical alternatives across key therapeutic targets, supported by experimental data and field-proven, self-validating assay protocols.

Mechanistic Rationale: The Pyridazine Advantage

Replacing a lipophilic phenyl ring or a 1,3-azole with a substituted pyridazine fundamentally alters the molecular recognition landscape. The adjacent nitrogen atoms induce a strong dipole moment that enhances π−π stacking interactions with target proteins, while simultaneously lowering overall lipophilicity (LogP). This reduction in lipophilicity often correlates with decreased cytochrome P450 inhibition and reduced hERG channel liability. Furthermore, the dual nitrogen lone pairs act as potent hydrogen-bond acceptors, enabling unique bidentate interactions within kinase hinge regions and enzyme active sites.

Substituted pyridazines, particularly fused systems like imidazo[1,2-b]pyridazines, exhibit profound activity against critical signaling cascades, such as the PI3K/AKT/mTOR pathway, by simultaneously occupying the ATP-binding pockets of multiple kinases.

PI3K_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-b]pyridazine Derivatives Inhibitor->PI3K Dual Inhibition Inhibitor->mTOR

Dual inhibition of the PI3K/mTOR signaling cascade by imidazo[1,2-b]pyridazine derivatives.

Comparative Biological Activity: Experimental Data

To objectively assess the efficacy of substituted pyridazines, we compare their half-maximal inhibitory concentrations ( IC50​ ) and inhibition constants ( Ki​ ) against established reference drugs.

Monoamine Oxidase B (MAO-B) Inhibition

Pyridazinone derivatives containing fluorophenyl piperazine moieties have demonstrated exceptional selectivity and potency against MAO-B, a primary target for neurodegenerative diseases. Experimental data shows that the meta-bromo substituted hydrazone derivative (T6) significantly outperforms the standard reversible inhibitor Lazabemide (2[2]).

CompoundSubstitution PatternMAO-B IC50​ (µM)MAO-A IC50​ (µM)Selectivity Index (MAO-A/B)
T6 meta-Bromo phenyl hydrazone0.013 ± 0.00161.57 ± 0.94120.8
T3 ortho-Chloro phenyl hydrazone0.039 ± 0.00284.19 ± 0.27107.4
Lazabemide Reference Standard~0.143N/AModerate
Carbonic Anhydrase (CA) Isoform Inhibition

Sulfonamides incorporating pyridazinecarboxamide moieties have been evaluated for isoform-selective inhibition of human Carbonic Anhydrase (hCA). Compound 10d exhibits superior nanomolar affinity compared to the clinical standard Acetazolamide (AAZ) (3[3]).

CompoundIsoform Target Ki​ (nM)Reference Drug (AAZ) Ki​ (nM)Fold Improvement
Compound 10d hCA I6.2250~40x
Compound 15 hCA II6.112.1~2x
Compound 4c hCA IX8.525.8~3x

Self-Validating Experimental Protocol: Fluorometric Enzyme Inhibition Assay

To ensure trustworthiness and reproducibility in evaluating the biological activity of these compounds, the following protocol details the evaluation of MAO-B/CA inhibition using a self-validating fluorometric workflow. As an application scientist, I emphasize why each step is critical to the integrity of the data.

Step-by-Step Methodology:

  • Reagent Preparation & Compound Dilution:

    • Action: Dissolve substituted pyridazine candidates in 100% DMSO, then perform a 10-point, 3-fold serial dilution in assay buffer (e.g., 50 mM HEPES, pH 7.4). Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v).

    • Causality: High DMSO concentrations can denature the target enzyme or quench the fluorophore, leading to false positives. A 10-point dilution ensures a complete sigmoidal dose-response curve, which is mathematically required for an accurate IC50​ calculation.

  • Enzyme Pre-Incubation (The Critical Step):

    • Action: Incubate the diluted compounds with the target enzyme (e.g., recombinant human MAO-B) for 30 minutes at 37°C before adding the substrate (2[2]).

    • Causality: Many substituted pyridazines exhibit slow-binding or time-dependent inhibition kinetics due to the necessary displacement of tightly bound water molecules in the active site. Omitting this pre-incubation step severely underestimates the compound's true in vivo potency.

  • Substrate Addition & Reaction Initiation:

    • Action: Add the fluorogenic substrate (e.g., Amplex Red for MAO assays) alongside H2​O2​ and horseradish peroxidase coupling reagents.

    • Causality: The enzymatic conversion yields a highly fluorescent product (Resorufin). The coupled peroxidase system amplifies the signal, drastically increasing the signal-to-background ratio (S/B) and minimizing read errors.

  • Self-Validation Controls:

    • Action: Include a "No Enzyme" control (100% inhibition baseline), a "Vehicle" control (0% inhibition baseline), and a "Reference Drug" control (e.g., Lazabemide).

    • Causality: The No Enzyme and Vehicle controls establish the assay window. The assay is only validated if the calculated Z'-factor is >0.5. The Reference Drug validates inter-assay precision and confirms the enzyme's specific activity has not degraded over time.

  • Kinetic Read & Data Analysis:

    • Action: Measure fluorescence continuously for 60 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve and fit the data to a 4-parameter logistic (4PL) equation.

Assay_Workflow Step1 1. Compound Titration (Control DMSO) Step2 2. Enzyme Pre-incubation (30 min, 37°C) Step1->Step2 Step3 3. Fluorogenic Substrate Addition Step2->Step3 Step4 4. Kinetic Fluorescence Read Step3->Step4 Step5 5. 4PL Curve Fit & IC50 Calculation Step4->Step5

Self-validating high-throughput fluorometric assay workflow for enzyme inhibition.

References

  • Source: nih.
  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl)
  • Source: nih.

Sources

Comparative

Efficacy of 3-Bromo-6-(methylthio)pyridazine Derivatives in Cancer Cell Lines: A Comparative Guide

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, pyridazine deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, pyridazine derivatives have emerged as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[1] This guide provides a comprehensive comparison of the efficacy of a specific subclass, 3-Bromo-6-(methylthio)pyridazine derivatives and their close structural analogs, against various cancer cell lines. We will delve into their cytotoxic profiles, mechanistic underpinnings, and the structure-activity relationships that govern their therapeutic potential.

The Pyridazine Scaffold: A Foundation for Anticancer Drug Discovery

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, serves as a versatile template for the design of small molecule inhibitors targeting key cellular processes dysregulated in cancer. The strategic placement of substituents on this core structure allows for the fine-tuning of their pharmacological properties, leading to the development of compounds with improved potency and selectivity. The 3-bromo and 6-methylthio functionalities, in particular, offer synthetic handles for facile modification, enabling the exploration of a diverse chemical space to optimize anticancer activity.

Comparative Cytotoxicity of 3,6-Disubstituted Pyridazine Derivatives

While a systematic study of a homologous series of 3-Bromo-6-(methylthio)pyridazine derivatives is not extensively documented in a single publication, a comparative analysis can be constructed from several key studies on structurally related 3,6-disubstituted pyridazines. These studies provide valuable insights into the antiproliferative effects of this class of compounds across a range of human cancer cell lines.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

A series of 3,6-disubstituted pyridazines has been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines, T-47D and MDA-MB-231.[1][2] Several of these compounds demonstrated potent anti-proliferative action, with IC50 values in the low micromolar to submicromolar range.[1][2] The mechanism of action for the most potent of these compounds was elucidated as the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2]

Compound ID3-Substituent6-SubstituentT-47D IC50 (µM)[1]MDA-MB-231 IC50 (µM)[1]CDK2 IC50 (nM)[1]
11l 5-(Trifluoromethyl)-1H-pyrazole-3-carboxamide4-(Tetrahydro-2H-pyran-4-yl)piperazin-1-yl1.57 ± 0.051.30 ± 0.0455.6 ± 2.27
11m 5-(Trifluoromethyl)-1H-pyrazole-3-carboxamide4-((Tetrahydro-2H-pyran-4-yl)methyl)piperazin-1-yl0.43 ± 0.010.99 ± 0.0320.1 ± 0.82
11h 5-tert-Butyl-1H-pyrazole-3-carboxamideMorpholino1.60 ± 0.052.18 ± 0.0743.8 ± 1.79
11e 5-(Adamantan-1-yl)-1H-pyrazole-3-carboxamideMorpholino2.62 ± 0.083.51 ± 0.11151 ± 6.16

Note: The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

The data clearly indicates that subtle structural modifications can significantly impact cytotoxic potency. For instance, the addition of a methylene linker in compound 11m compared to 11l resulted in a nearly four-fold increase in activity against the T-47D cell line and a more potent inhibition of CDK2.[1]

Targeting the JNK1 Pathway

Another series of novel 3,6-disubstituted pyridazine derivatives was designed to target the c-Jun N-terminal kinase 1 (JNK1) pathway, a critical signaling node in cancer cell proliferation and survival.[3][4] One particular compound, 9e , exhibited broad-spectrum antiproliferative activity when screened against the NCI-60 panel of human cancer cell lines.[3][5]

Growth Inhibition of Compound 9e (at 10 µM) in Sensitive NCI-60 Cell Lines: [3]

Cell LineCancer TypeGrowth Inhibition (%)
A498Renal Cancer97.91
SNB-75CNS Cancer91.82
T-47DBreast Cancer79.98
IGROV1Ovarian Cancer77.88
MDA-MB-231/ATCCBreast Cancer63.82
HS 578TBreast Cancer58.88
LOX IMVIMelanoma55.80
HL-60(TB)Leukemia53.12

Compound 9e demonstrated remarkable efficacy, particularly against renal and breast cancer cell lines, highlighting the potential of this pyridazine scaffold in targeting diverse malignancies.

Apoptosis Induction by Allylthiopyridazine Derivatives

Research into 3-alkoxy-6-allylthiopyridazine derivatives has revealed their potent apoptosis-inducing capabilities in hepatocellular carcinoma (HCC) cells, specifically the SK-Hep-1 cell line.[6][7] These compounds, designated as "K compounds," demonstrated that increasing the chain length at the 3-position enhanced their growth inhibitory potency.[6]

The pro-apoptotic mechanism was found to be caspase-3-dependent and involved the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent cytochrome c release from the mitochondria.[6] Furthermore, these compounds were shown to inhibit cancer cell invasion and migration by downregulating matrix metalloproteinase-2 (MMP-2).[7][8]

Mechanistic Insights and Signaling Pathways

The anticancer activity of 3-Bromo-6-(methylthio)pyridazine derivatives and their analogs stems from their ability to modulate key signaling pathways involved in cell cycle regulation and apoptosis.

Cell Cycle Arrest via CDK2 Inhibition

As demonstrated by the potent activity of compounds like 11m , one of the primary mechanisms of action for this class of pyridazines is the inhibition of CDK2.[1] By binding to the ATP-binding pocket of CDK2, these compounds prevent the phosphorylation of its substrates, leading to a halt in cell cycle progression, typically at the G1/S transition.

CDK2_Inhibition_Pathway cluster_S_Phase S Phase CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 DNA_Synthesis DNA Synthesis CyclinE_CDK2->DNA_Synthesis promotes p21 p21/p27 p21->CyclinE_CDK2 inhibits Pyridazine 3,6-Disubstituted Pyridazine (e.g., 11m) Pyridazine->CyclinE_CDK2 inhibits

Caption: Inhibition of the Cyclin E-CDK2 complex by 3,6-disubstituted pyridazines prevents Rb phosphorylation, leading to cell cycle arrest.

Modulation of the JNK1 Signaling Pathway

The JNK1 pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and plays a crucial role in cellular responses to stress, proliferation, and apoptosis. Compound 9e was shown to downregulate the expression of JNK1 and inhibit its phosphorylation, thereby impacting its downstream targets, c-Jun and c-Fos, and restoring the activity of the tumor suppressor p53.[4]

JNK1_Pathway_Inhibition Stress_Stimuli Cellular Stress (e.g., ROS, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4, MKK7) MAPKKK->MAPKK JNK1 JNK1 MAPKK->JNK1 cJun c-Jun JNK1->cJun phosphorylates AP1 AP-1 Transcription Factor cJun->AP1 Gene_Expression Gene Expression (Proliferation, Survival) AP1->Gene_Expression Pyridazine_9e Pyridazine (9e) Pyridazine_9e->JNK1 inhibits p53 p53 Pyridazine_9e->p53 restores activity Apoptosis_Node Apoptosis p53->Apoptosis_Node

Caption: Pyridazine derivative 9e inhibits the JNK1 signaling cascade, leading to reduced pro-proliferative gene expression and enhanced p53-mediated apoptosis.

Experimental Protocols for Efficacy Evaluation

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the anticancer efficacy of novel compounds.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Step-by-Step Protocol: [9][11]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in fresh culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

Flow cytometry using Annexin V-FITC and propidium iodide (PI) staining is a standard method to quantify apoptotic and necrotic cells.[12][13][14][15]

Step-by-Step Protocol: [12][13][16]

  • Cell Treatment: Treat cells with the pyridazine derivatives at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Experimental_Workflow Start Start: Synthesized Pyridazine Derivatives Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) MTT_Assay->Cell_Cycle_Assay Western_Blot Western Blot for Protein Expression Apoptosis_Assay->Western_Blot Cell_Cycle_Assay->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Conclusion Conclusion: Efficacy and Mechanism Data_Analysis->Conclusion

Caption: A typical experimental workflow for the evaluation of the anticancer efficacy of novel pyridazine derivatives.

Conclusion and Future Perspectives

The collective evidence strongly supports the therapeutic potential of 3-Bromo-6-(methylthio)pyridazine derivatives and their analogs as a promising class of anticancer agents. Their efficacy spans a variety of cancer types, including breast, renal, and liver cancers. The demonstrated mechanisms of action, primarily through the inhibition of key kinases like CDK2 and JNK1 and the induction of apoptosis, provide a solid rationale for their further development.

Future research should focus on the systematic synthesis and evaluation of a library of 3-Bromo-6-(methylthio)pyridazine derivatives with diverse substitutions to establish a more definitive structure-activity relationship. In vivo studies using relevant animal models are also crucial to validate the preclinical efficacy and assess the pharmacokinetic and safety profiles of the most potent compounds. Ultimately, the continued exploration of this versatile pyridazine scaffold holds significant promise for enriching the therapeutic arsenal against cancer.

References

  • Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1630.
  • Jung, M. Y., Kwon, S. K., & Moon, A. (2001). Chemopreventive allylthiopyridazine derivatives induce apoptosis in SK-Hep-1 hepatocarcinoma cells through a caspase-3-dependent mechanism. European Journal of Cancer, 37(16), 2104-2110.
  • Flow Cytometry and Cell Sorting Facility, University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • USF Health, University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Shaalan, M. M., Osman, E. E. A., El-Gamal, M. I., Anbar, S., El-Kersh, D. M., & Hamad, M. A. (2024).
  • Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights.
  • Shaalan, M. M., Osman, E. E. A., El-Gamal, M. I., Anbar, S., El-Kersh, D. M., & Hamad, M. A. (2024).
  • Kwon, S. K., & Moon, A. (2003). Chemopreventive allylthiopyridazines inhibit invasion, migration and angiogenesis in hepatocarcinoma cells. International Journal of Oncology, 23(6), 1647-1652.
  • Shaalan, M. M., Osman, E. E. A., et al. (n.d.).
  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Taylor & Francis Online. (2020, August 11). Full article: Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Opentrons. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]

  • CSH Protocols. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Shaalan, M. M., Osman, E. E. A., El-Gamal, M. I., Anbar, S., El-Kersh, D. M., & Hamad, M. A. (2024).
  • Kwon, S. K., & Moon, A. (2004). Synthesis of 3-Alkylthio-6-Allylthiopyridazine Derivatives and Their Antihepatocarcinoma Activity. Journal of the Korean Chemical Society, 48(4), 391-394.
  • ResearchGate. (2013, October 4). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. Retrieved from [Link]

  • Kwon, S. K., & Moon, A. (2003).
  • Taylor & Francis Online. (2022, July 10). Full article: Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][17][18]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Retrieved from [Link]

  • George, R. F., Zaitone, S. A., Ali, A. A., & El-Serwy, W. S. (2014). Synthesis and Anticancer Activity of Certain Fused Pyridazine Derivatives. Der Pharma Chemica, 6(5), 332-341.
  • Zaitone, S. A., El-Serwy, W. S., Ali, A. A., & George, R. F. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][17][18]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1835–1851.

  • Kwon, S. K., & Moon, A. (2007). Synthesis of Potential Anticancer 6-Allylthio-3-aminopyridazine Derivatives. Bulletin of the Korean Chemical Society, 28(6), 1031-1034.
  • Zaitone, S. A., El-Serwy, W. S., Ali, A. A., & George, R. F. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity.
  • El-Gamal, M. I., Anbar, S., El-Kersh, D. M., Hamad, M. A., & Shaalan, M. M. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 13(10), 1229-1244.
  • Lee, J. H., Kim, C., Kim, S. H., & Lee, J. (2017). Inhibition of CUG-binding protein 1 and activation of caspases are critically involved in piperazine derivative BK10007S induced apoptosis in hepatocellular carcinoma cells. PLoS One, 12(9), e0185012.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-6-(methylthio)pyridazine

For professionals engaged in the intricate work of drug discovery and chemical research, the responsible management of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of safe, ethical, and sustai...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the intricate work of drug discovery and chemical research, the responsible management of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of safe, ethical, and sustainable science. 3-Bromo-6-(methylthio)pyridazine, a halogenated, sulfur-containing heterocyclic compound, requires a nuanced understanding for its proper disposal. This guide moves beyond simple checklists to provide a deep, procedural framework grounded in chemical principles, ensuring the safety of personnel and the protection of our environment.

Section 1: Hazard Identification and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While specific toxicological data for 3-Bromo-6-(methylthio)pyridazine may be limited, a reliable hazard profile can be constructed by examining its structural motifs and data from closely related analogs. The presence of a bromine atom classifies it as a halogenated organic, the pyridazine ring introduces nitrogen-based reactivity, and the methylthio group adds a sulfur component, all of which inform its handling and disposal pathway.

Based on data from analogous compounds, the anticipated hazard profile is summarized below.

Hazard ClassificationGHS Hazard CodeDescriptionAuthoritative Source
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
Skin Corrosion/IrritationH315Causes skin irritation.[1][4][5]
Serious Eye Damage/Eye IrritationH318 / H319Causes serious eye damage or irritation.[1][4]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[3]

The causality for these hazards lies in the molecule's structure. The electrophilic nature of the carbon-bromine bond and the overall reactivity of the pyridazine system can lead to interactions with biological macromolecules, resulting in irritation and toxicity.

Section 2: Immediate Safety and Handling Protocols

Proper disposal begins with safe handling during active use. The following protocols are mandatory to minimize exposure risk.

Personal Protective Equipment (PPE): A baseline of safety includes:

  • Eye Protection: ANSI-approved chemical splash goggles. A face shield should be worn if there is a significant splash risk.

  • Hand Protection: Chemical-resistant nitrile gloves are the minimum requirement. Given that halogenated compounds can affect glove integrity, double-gloving is recommended for transfers of larger quantities.[6]

  • Body Protection: A fully buttoned laboratory coat must be worn at all times.

Engineering Controls: All weighing, transfers, and manipulations of 3-Bromo-6-(methylthio)pyridazine and its waste must be conducted within a properly functioning and certified chemical fume hood.[7][8] This is the primary defense against the inhalation of dust or vapors.

First-Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, seek medical attention.[2][9]

  • Skin Contact: Remove all contaminated clothing at once. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

Section 3: The Core Disposal Workflow: A Step-by-Step Guide

The disposal of 3-Bromo-6-(methylthio)pyridazine is governed by its classification as a halogenated organic waste. Adherence to this workflow is critical for regulatory compliance and safety.

Step 1: Waste Characterization and Segregation This is the most critical step. 3-Bromo-6-(methylthio)pyridazine waste must be classified and segregated as Halogenated Organic Waste .[8][11]

  • Causality: Halogenated waste streams are destined for high-temperature incineration at specialized facilities.[11][12] This process is necessary to break the strong carbon-halogen bonds and scrub the resulting acid gases (like HBr) to prevent environmental release. Mixing this waste with non-halogenated solvents contaminates the entire batch, drastically increasing disposal costs and preventing the possibility of solvent recovery for the non-halogenated portion.[13]

Step 2: Selecting the Appropriate Waste Container

  • Use a dedicated, chemically compatible container, typically made of high-density polyethylene (HDPE).[6][14]

  • The container must have a secure, leak-proof screw cap.

  • Ensure the container is clean and dry before adding any waste.

Step 3: Labeling the Waste Container Proper labeling is a regulatory requirement and a safety imperative. The label must be legible and permanently affixed, containing the following information:

  • The words "Hazardous Waste ".[7]

  • The full, unabbreviated chemical name: "3-Bromo-6-(methylthio)pyridazine ".

  • An accurate accounting of all components and their approximate concentrations if it is a mixed waste stream.

  • The date when waste was first added to the container (Accumulation Start Date).

Step 4: Accumulation and Storage

  • Keep the waste container tightly sealed when not in use.[14]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, such as a secondary containment tray inside a ventilated cabinet.

  • Incompatibility Warning: Do not store this waste with strong oxidizing agents, acids, or bases to prevent potentially violent reactions.[6][15]

  • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[14]

Step 5: Arranging for Final Disposal

  • Once the container is full or the project is complete, a chemical waste collection request must be submitted to your institution's Environmental Health and Safety (EH&S) department.[7]

  • EH&S will then arrange for a pickup by a licensed and certified hazardous waste disposal contractor, ensuring the waste is transported and disposed of in compliance with all local and national regulations, such as those set by the U.S. Environmental Protection Agency (EPA).[4][16]

Section 4: Spill and Decontamination Procedures

Even with careful handling, spills can occur. A prepared response is essential.

Protocol for Small Spills (Cleanable in <10 minutes):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Confirm the chemical fume hood is operational.

  • Don PPE: Wear double nitrile gloves, chemical splash goggles, and a lab coat.[6]

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material and contaminated debris into a heavy-duty plastic bag or a designated container.[2][17]

  • Label and Dispose: Seal the bag/container, label it clearly as "Spill Debris containing 3-Bromo-6-(methylthio)pyridazine," and manage it as halogenated organic waste for EH&S pickup.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For large spills, evacuate the area immediately and contact your institution's emergency response team or EH&S.

Section 5: The Logic of Disposal: A Visualized Decision Pathway

To ensure every member of the laboratory understands the critical sorting step, the following decision workflow has been developed. This pathway serves as a constant, visual reminder of the correct procedure.

DisposalWorkflow cluster_start Step 1: Identification cluster_decision Step 2: Characterization cluster_pathways Step 3: Segregation & Collection cluster_end Step 4 & 5: Final Disposition start Identify Waste Chemical: 3-Bromo-6-(methylthio)pyridazine decision Does the molecule contain F, Cl, Br, or I? start->decision halogenated YES: Halogenated Organic Waste Stream decision->halogenated Yes non_halogenated NO: Non-Halogenated Organic Waste Stream decision->non_halogenated No container Collect in properly labeled, compatible waste container. halogenated->container ehs Store in SAA & Contact EH&S for Professional Disposal container->ehs

Caption: Disposal decision workflow for laboratory chemical waste.

Conclusion

The proper disposal of 3-Bromo-6-(methylthio)pyridazine is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of Characterize, Segregate, Contain, and Dispose , researchers can ensure that their work, from discovery to disposal, is conducted with the highest degree of scientific integrity and responsibility. This guide provides the necessary framework, but it is the diligent application of these procedures by every scientist that builds a true culture of safety.

References

  • 3-bromo-6-methanesulfonylpyridazine — Chemical Substance Information . NextSDS. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . Unknown Source. [Link]

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Handling

A Senior Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-6-(methylthio)pyridazine

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Compounds like 3-Bromo-6-(methylthio)pyridazine, a heterocyclic building block, are instrum...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Compounds like 3-Bromo-6-(methylthio)pyridazine, a heterocyclic building block, are instrumental in synthesizing new molecular structures. However, with great potential comes the responsibility of ensuring safety. This guide provides an in-depth, experience-driven framework for the safe handling of 3-Bromo-6-(methylthio)pyridazine, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and build a culture of safety grounded in scientific understanding.

Hazard Assessment: The 'Why' Behind the Protocol

While specific toxicological data for 3-Bromo-6-(methylthio)pyridazine is not extensively published, a prudent approach involves analyzing data from structurally similar pyridazine and organobromine/organosulfur compounds. This surrogate analysis allows us to anticipate potential hazards and establish a robust safety protocol.

Based on GHS classifications for analogous compounds, we must assume 3-Bromo-6-(methylthio)pyridazine presents the following risks:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1][2].

  • Skin Corrosion/Irritation: Causes skin irritation[1][2][3][4].

  • Serious Eye Damage/Irritation: Causes serious eye damage or irritation[1][2][4].

  • Respiratory Irritation: May cause respiratory irritation[2][4][5].

These hazards dictate that the primary routes of potential exposure are through inhalation of dust particles, direct skin and eye contact, and accidental ingestion. Our entire safety strategy is designed to create effective barriers against these entry points.

The Hierarchy of Controls: A Multi-Layered Defense

PPE is the final, and most personal, line of defense. It should always be used in conjunction with more effective, broader safety measures. The hierarchy of controls is a fundamental concept in laboratory safety that prioritizes risk mitigation strategies.

  • Elimination/Substitution: In a research context, this is often not feasible as the specific molecule is required.

  • Engineering Controls: These are the most critical physical installations that protect the user. For this compound, the primary engineering control is a certified chemical fume hood [6][7][8]. All handling of the solid compound and its solutions should occur within a fume hood to mitigate inhalation risks. Accessible eyewash stations and safety showers are also mandatory engineering controls[8].

  • Administrative Controls: These are procedural controls, such as establishing designated work areas and implementing rigorous safe work practices and training.

  • Personal Protective Equipment (PPE): The equipment worn by the individual to protect against residual hazards.

The following diagram illustrates the workflow for establishing the necessary controls before handling the compound.

PPE Decision Workflow Workflow for Safe Handling of 3-Bromo-6-(methylthio)pyridazine cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_ops Operations & Emergency A Assess Hazards: - Skin/Eye Irritant - Acute Toxicity - Respiratory Irritant B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select Core PPE: - Nitrile Gloves (Double) - Lab Coat - Goggles B->C D Potential for Splash or Aerosol? C->D E Add Face Shield D->E Yes F Proceed with Core PPE D->F No G Handle Compound in Fume Hood E->G F->G H Emergency Occurs? (Spill/Exposure) G->H I Follow Emergency Protocol H->I Yes J Complete Work & Dispose of Waste H->J No I->J

Caption: Decision workflow from hazard assessment to operational procedure.

Core PPE Protocol for 3-Bromo-6-(methylthio)pyridazine

The following table summarizes the essential PPE required for various laboratory operations involving this compound. This protocol is designed to be a self-validating system; adherence to it inherently minimizes exposure risk.

Laboratory OperationRequired Personal Protective EquipmentRationale
Weighing/Aliquoting (Solid) Double Nitrile GlovesImpervious Lab Coat (fully buttoned)• Chemical Splash Goggles Prevents skin contact with fine powder and protects eyes from dust. Double gloving provides an extra barrier against contamination[8][9]. All operations must be in a fume hood to prevent inhalation[8].
Solution Preparation & Transfer Double Nitrile GlovesImpervious Lab CoatChemical Splash GogglesFace Shield (Recommended)Protects against splashes of the dissolved compound, which can be more readily absorbed or cause severe eye damage[8][10]. The face shield offers a secondary barrier for the entire face.
Reaction Workup & Purification Double Nitrile GlovesImpervious Lab CoatChemical Splash GogglesFace Shield Similar to solution handling, this stage involves transfers and potential for splashes, necessitating robust eye, face, and skin protection.
Spill Cleanup Double Nitrile/Neoprene GlovesImpervious Lab Coat or ApronChemical Splash GogglesFace ShieldRespirator (if outside fume hood)Requires the highest level of protection due to uncontrolled exposure. A respirator is essential if vapors or dust are not contained by a fume hood[8][11].

Step-by-Step Operational Plan

Step 1: Pre-Handling Checklist

  • Ensure the chemical fume hood is on and functioning correctly (check airflow monitor).

  • Verify the path to the safety shower and eyewash station is clear.

  • Assemble all necessary PPE as outlined in the table above. Inspect each item for damage (e.g., cracks in goggles, tears in gloves).

  • Prepare your work area within the fume hood, covering the surface with absorbent, disposable bench paper.

  • Have a designated, sealed waste container ready within the fume hood for contaminated disposables.

Step 2: Donning PPE

  • Put on your lab coat and fasten all buttons.

  • Put on your chemical splash goggles.

  • Put on your first pair of nitrile gloves.

  • Put on the second pair of nitrile gloves, ensuring the cuff of the outer glove goes over the cuff of your lab coat sleeve.

Step 3: Handling the Compound

  • Perform all manipulations, especially of the solid powder, deep within the fume hood to ensure containment[8].

  • When weighing, use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.

  • When preparing solutions, add solvent to the solid slowly to prevent splashing.

  • Keep all containers tightly sealed when not in immediate use[3][6].

Step 4: Doffing and Disposing of PPE This sequence is critical to prevent cross-contamination.

  • While still in the lab, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Remove your lab coat, folding the contaminated exterior inward, and store it appropriately.

  • Remove your face shield (if used) and goggles.

  • Remove the inner pair of gloves using the same technique as the first pair and dispose of them.

  • Immediately wash your hands thoroughly with soap and water[12]. Never wear gloves outside the laboratory[9].

Emergency Protocols

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[3][6]. Seek immediate medical attention.

  • Eye Exposure: Immediately flush the eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open[3][12]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[5].

  • Spill: If the spill is contained within the fume hood, use an appropriate absorbent material (e.g., vermiculite or sand) to contain it. Carefully collect the material into a sealed container for hazardous waste disposal[7][13]. If a large spill occurs outside a fume hood, evacuate the area and contact your institution's environmental health and safety office.

Waste Disposal

All waste, including contaminated PPE, disposable bench paper, and excess reagent, must be treated as hazardous waste.

  • Collect all solid and liquid chemical waste in clearly labeled, sealed containers.

  • Contaminated disposables (gloves, paper towels, weigh boats) should be placed in a separate, sealed, and clearly labeled hazardous waste bag or container[13].

  • Follow all institutional and local regulations for the disposal of chemical waste[14].

By integrating this comprehensive understanding of the hazards with meticulous operational procedures, you can confidently and safely utilize 3-Bromo-6-(methylthio)pyridazine in your research, ensuring that scientific discovery and personal safety go hand in hand.

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